2-Diethylaminoethyl 4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESWUPYXIRXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158792 | |
| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13456-39-8 | |
| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Diethylaminoethyl 4-nitrobenzoate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-Diethylaminoethyl 4-nitrobenzoate
Executive Summary
This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound, a compound structurally analogous to the well-established local anesthetic, procaine. As an amino-ester derivative, its primary pharmacological activity is predicated on the blockade of voltage-gated sodium channels within neuronal membranes. This document delineates the physicochemical properties that govern its function, details the molecular interactions responsible for neural blockade, and presents validated experimental protocols for empirical investigation. The central hypothesis is that this compound functions by reversibly inhibiting nerve impulse propagation, thereby inducing localized anesthesia. This guide is intended for researchers and professionals in drug development seeking a foundational understanding of this compound class.
Introduction and Structural Context
This compound is an organic chemical compound identified as a close structural analog and potential impurity of procaine.[1][2] While procaine features a para-aminobenzoic acid (PABA) ester, this molecule incorporates a 4-nitrobenzoic acid moiety. This seemingly minor substitution has significant implications for the molecule's electronic and metabolic profile, yet the overarching three-component structure—a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic amine tail—firmly places it within the family of amino-ester local anesthetics.[3] Understanding its mechanism, therefore, begins with a thorough appreciation of this classic structure-activity relationship, which has been the cornerstone of local anesthetic development for over a century. The primary therapeutic application of such molecules is the induction of transient, localized analgesia for medical and dental procedures.[4]
Physicochemical Properties and Structure-Activity Relationship
The anesthetic activity of this compound is intrinsically linked to its chemical structure and physical properties. These characteristics dictate its ability to traverse biological membranes and interact with its molecular target.
Key Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | PubChem[1] |
| Molecular Formula | C13H18N2O4 | PubChem[1] |
| Molecular Weight | 266.29 g/mol | PubChem[1] |
| CAS Number | 13456-39-8 | PubChem[1] |
| Structure | Aromatic Ring (4-nitrobenzoate) - Ester Linkage - Amino Tail (Diethylaminoethyl) | Inferred from Name |
The Three-Part Functional Architecture
-
Lipophilic Aromatic Head (4-Nitrobenzoate): This portion of the molecule is crucial for its potency. The lipophilicity of the nitro-substituted benzene ring allows the molecule to penetrate the lipid-rich epineurium and, critically, the neuronal cell membrane to reach its intracellular site of action.[3]
-
Intermediate Ester Linkage: The ester bond connects the lipophilic and hydrophilic domains. This linkage is the site of metabolic breakdown. Amino-ester anesthetics are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase.[4] This rapid metabolism is responsible for their characteristically short duration of action and the formation of metabolites, in this case, 4-nitrobenzoic acid and 2-diethylaminoethanol (DEAE).
-
Hydrophilic Tertiary Amine Tail (Diethylaminoethyl): This terminal amine group acts as the molecular "switch." It can exist in two states: a lipid-soluble, uncharged (tertiary) form or a water-soluble, charged (quaternary) form.[3][5] This pH-dependent equilibrium is fundamental to the entire mechanism of action.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The definitive mechanism for all amino-ester and amino-amide local anesthetics is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3][5] These channels are integral to the propagation of action potentials, the electrical signals that transmit sensory information, including pain.[5]
The pH-Dependent Pathway
The action of this compound is a sophisticated, pH-dependent process:
-
Extracellular Environment: In the extracellular fluid (physiologic pH ~7.4), a portion of the molecules exists in the uncharged, lipid-soluble form.
-
Membrane Permeation: This uncharged base readily diffuses across the lipid bilayer of the neuronal membrane into the cell's cytoplasm (axoplasm).
-
Intracellular Ionization: The intracellular environment is slightly more acidic. Here, the tertiary amine group gains a proton (becomes ionized), converting the molecule into its positively charged, cationic form.
-
Channel Blockade: This cationic form is the primary active state. It binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[5] This binding physically obstructs the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.
-
Inhibition of Action Potential: By blocking sodium influx, the anesthetic prevents the nerve from reaching the threshold potential required to fire an action potential.[6] Consequently, the transmission of the pain signal to the brain is halted, resulting in local anesthesia.[5]
Caption: pH-dependent mechanism of sodium channel blockade.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism, specific electrophysiological and functional assays are required. The following protocols represent the gold standard in the field.
Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade
This technique allows for the direct measurement of ion flow through a single sodium channel, providing definitive evidence of blockade.
Methodology:
-
Cell Preparation: Culture a neuronal cell line (e.g., HEK-293 cells) stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7).
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm. Fill the pipette with an intracellular-like solution and mount it onto the patch-clamp amplifier headstage.
-
Seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a target cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Data Acquisition (Baseline): Apply a series of voltage steps (e.g., from a holding potential of -80 mV to a test potential of -10 mV) to elicit sodium currents. Record these baseline currents.
-
Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Data Acquisition (Post-Drug): Repeat the voltage-step protocol and record the sodium currents in the presence of the compound.
-
Analysis: Compare the peak sodium current amplitude before and after drug application. A significant reduction in current indicates channel blockade. Calculate the IC50 by testing a range of concentrations.
Caption: Experimental workflow for patch-clamp analysis.
Protocol: Compound Action Potential (CAP) Assay in Sciatic Nerve
This ex vivo assay measures the functional consequence of sodium channel blockade on a whole nerve bundle.
Methodology:
-
Nerve Dissection: Isolate the sciatic nerve from a rodent model (e.g., rat or frog) and place it in a temperature-controlled recording chamber filled with oxygenated Ringer's solution.[7]
-
Electrode Placement: Position the nerve across a series of silver-silver chloride electrodes for stimulation and recording.
-
Baseline Recording: Apply a supramaximal electrical stimulus to one end of the nerve and record the resulting compound action potential (CAP) at the other end. The CAP represents the summed activity of all axons in the nerve.
-
Compound Incubation: Replace the Ringer's solution with a solution containing this compound at a desired concentration. Allow the nerve to incubate for a set period (e.g., 15-30 minutes).
-
Post-Incubation Recording: Repeat the electrical stimulation and record the CAP.
-
Washout: Flush the chamber with fresh Ringer's solution to demonstrate the reversibility of the block.
-
Analysis: Measure the amplitude of the CAP before, during, and after exposure to the compound. A dose-dependent and reversible reduction in CAP amplitude confirms a local anesthetic effect.[7]
Potential Clinical Implications and Side Effects
The primary clinical implication for a compound with this mechanism is its use as a local anesthetic.[4] However, should the drug enter systemic circulation in sufficient quantities, it can produce significant side effects.[8]
-
Central Nervous System (CNS): Systemic exposure can initially cause CNS excitation (restlessness, tremors) due to the blockade of inhibitory pathways, followed by profound CNS depression, which can lead to respiratory depression.[8]
-
Cardiovascular System: The compound can block sodium channels in cardiac myocytes, leading to decreased heart rate (bradycardia), reduced cardiac output, and potential arrhythmias.[6][8]
Conclusion
The mechanism of action for this compound can be confidently inferred from its molecular structure, which places it in the amino-ester class of local anesthetics. Its primary action is the reversible blockade of voltage-gated sodium channels from the intracellular side of the neuronal membrane. This action is pH-dependent, requiring the uncharged base to cross the membrane and the charged cation to enact the block, ultimately preventing pain signal propagation. The ester linkage suggests rapid plasma hydrolysis and a short duration of action. Empirical validation using techniques such as patch-clamp electrophysiology and compound action potential assays is essential to quantify its potency and confirm this well-established mechanistic pathway.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Osmosis from Elsevier. (2022, November 28). Local anesthetics - pharmacology. YouTube. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Richards, B. & T. H. Whittington. (2023). Procaine. StatPearls [Internet]. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Procaine Hydrochloride? Retrieved from [Link]
-
Wikipedia. (n.d.). Procaine. Retrieved from [Link]
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Feinstein, M. B., & Paimre, M. (1969). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesiology, 30(2), 223-225. Retrieved from [Link]
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Procaine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 6. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 7. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Biological Activity of 2-Diethylaminoethyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 2-Diethylaminoethyl 4-nitrobenzoate, a compound of significant interest in medicinal chemistry and pharmacology. While direct and extensive research on this specific molecule is limited, its critical role as the immediate precursor in the synthesis of the widely-known local anesthetic, Procaine (Novocaine), provides a strong foundation for understanding its pharmacological profile. This guide synthesizes available chemical data, explores its inferred mechanism of action based on its structural relationship to Procaine, and discusses potential toxicological considerations. The primary biological activity of this compound is inferred to be local anesthesia, achieved through the blockade of voltage-gated sodium channels. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing a structured overview, theoretical framework, and methodologies for the further investigation of this and related compounds.
Introduction and Chemical Identity
This compound, also known as Nitrocaine, is a chemical intermediate primarily recognized for its role in the synthesis of Procaine.[1] Its chemical structure is characterized by a p-nitrobenzoic acid moiety ester-linked to a diethylaminoethanol side chain.
Table 1: Chemical and Physical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 13456-39-8 |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate |
| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, Nitrocaine |
| Appearance | Inferred to be a solid at room temperature |
| Solubility | Expected to have solubility in organic solvents |
The Synthetic Pathway to Procaine: A Gateway to Understanding Biological Activity
The most well-documented role of this compound is as the penultimate intermediate in one of the common synthetic routes to Procaine.[1] This synthesis is a cornerstone of its implied biological function.
Synthesis Workflow
The synthesis of Procaine from this compound involves a critical reduction step where the nitro group (-NO2) on the phenyl ring is converted to an amino group (-NH2).
Caption: Synthetic pathway from this compound to Procaine.
This direct conversion to a known local anesthetic strongly suggests that this compound possesses a similar pharmacophore and, consequently, a related biological activity.
Inferred Biological Activity and Mechanism of Action
Based on its structural analogy to Procaine and other local anesthetics, the primary biological activity of this compound is presumed to be the blockade of voltage-gated sodium channels in neuronal membranes.[3][4]
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by inhibiting the influx of sodium ions through voltage-gated sodium channels, which is essential for the initiation and propagation of action potentials in nerve cells.[4]
Caption: Inferred mechanism of sodium channel blockade by this compound.
The molecule likely diffuses across the neuronal membrane in its uncharged form and binds to a receptor site within the sodium channel pore in its charged, protonated form. This binding stabilizes the inactivated state of the channel, preventing the conformational changes necessary for sodium ion passage and subsequent nerve depolarization.
Experimental Protocols for Biological Activity Assessment
While specific experimental data for this compound is scarce, the following standard protocols, commonly used for evaluating local anesthetics, would be applicable to characterize its activity.
In Vitro Assessment: Patch-Clamp Electrophysiology
Objective: To determine the potency and mechanism of sodium channel blockade by this compound.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing a specific subtype of voltage-gated sodium channels (e.g., Nav1.5) in a controlled environment.
-
Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record sodium currents from individual cells.
-
Drug Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition: Measure the peak sodium current in response to a series of voltage steps before and after drug application.
-
Data Analysis: Construct a concentration-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound. The IC50 for Procaine's sodium channel block is approximately 60 µM.[5]
In Vivo Assessment: Animal Models of Local Anesthesia
Objective: To evaluate the anesthetic efficacy, onset, and duration of action of this compound in a living organism.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as the guinea pig wheal block or the rat sciatic nerve block.
-
Drug Administration: Inject a standardized dose and concentration of this compound subcutaneously or perineurally.
-
Efficacy Assessment:
-
Wheal Block: Assess the number of absent responses to a pinprick stimulus within the anesthetized area over time.
-
Sciatic Nerve Block: Evaluate motor and sensory function of the affected limb at regular intervals.
-
-
Data Analysis: Determine the onset of anesthesia (time to maximal effect), duration of anesthesia (time to return to baseline), and compare these parameters to a positive control like Procaine or Lidocaine.
Toxicological Profile: An Inferential Analysis
The toxicological profile of this compound has not been extensively studied. However, potential toxicities can be inferred from its chemical structure and the known toxicities of related compounds.
General Local Anesthetic Systemic Toxicity (LAST)
Should this compound enter systemic circulation in high concentrations, it would be expected to produce dose-dependent central nervous system (CNS) and cardiovascular toxicity, similar to other local anesthetics.[6]
Table 2: Potential Signs and Symptoms of Local Anesthetic Systemic Toxicity
| System | Initial Signs (Low Concentration) | Severe Signs (High Concentration) |
| CNS | Perioral numbness, metallic taste, lightheadedness, tinnitus | Seizures, unconsciousness, respiratory arrest |
| Cardiovascular | Hypertension, tachycardia | Hypotension, bradycardia, arrhythmias, cardiac arrest |
Considerations Related to the Nitroaromatic Moiety
The presence of a p-nitrobenzoic acid group warrants consideration of toxicities associated with nitroaromatic compounds. Studies on p-nitrobenzoic acid have indicated potential for skin and eye irritation.[7][8] Animal studies have also suggested possible reproductive toxicity with long-term or repeated exposure to p-nitrobenzoic acid.[8] Furthermore, aromatic nitro compounds, in general, carry a risk of inducing methemoglobinemia upon systemic absorption.
Conclusion
This compound is a molecule of significant interest due to its pivotal role as the direct precursor to the local anesthetic Procaine. While direct experimental data on its biological activity is not extensively available, its chemical structure and synthetic relationship to Procaine provide a strong basis for inferring its primary pharmacological action as a voltage-gated sodium channel blocker, resulting in local anesthesia. Further in vitro and in vivo studies are necessary to fully characterize its potency, efficacy, and safety profile. This guide provides a foundational framework and methodologies for such investigations, highlighting the potential of this compound as a subject for further research in the field of anesthetic drug development.
References
-
Wikipedia contributors. (2024). Procaine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Procaine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Procaine. National Center for Biotechnology Information. Retrieved from [Link]
-
Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (n.d.). Retrieved from [Link]
-
Medscape. (2024). Local Anesthetic Toxicity. Retrieved from [Link]
-
Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. Retrieved from [Link]
-
Power, J. D., Scott, K. R., Gardner, E. A., Curran McAteer, B. M., O'Brien, J. E., Brehon, M., ... & Kavanagh, P. V. (2014). The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug testing and analysis, 6(7-8), 668–675. Retrieved from [Link]
-
Brau, M. E., Vogel, W., & Hempelmann, G. (1998). Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve. Anesthesia and analgesia, 87(4), 885–889. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, G. K., & Wang, S. Y. (2009). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 111(4), 839–853. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.
-
Pharmaffiliates. (n.d.). 2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Retrieved from [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of general physiology, 140(3), 257–273. Retrieved from [Link]
Sources
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve [pubmed.ncbi.nlm.nih.gov]
- 6. NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
potential therapeutic targets of 2-Diethylaminoethyl 4-nitrobenzoate
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Diethylaminoethyl 4-nitrobenzoate: A Prodrug-Centric Approach
Executive Summary
This compound is a synthetic organic compound structurally analogous to the well-known local anesthetic, procaine. While direct therapeutic applications of this nitro-compound are not established, its chemical structure strongly suggests its potential as a prodrug that, upon metabolic reduction of its nitro group, converts in vivo to procaine (2-diethylaminoethyl 4-aminobenzoate). This guide, therefore, explores the through the lens of its bioactivation to procaine and the subsequent pharmacological activities of procaine and its primary metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). We will dissect the established and emerging targets of these molecules, ranging from neuronal ion channels to epigenetic regulators and inflammatory pathways, providing a comprehensive framework for researchers and drug development professionals to investigate its therapeutic potential.
Part 1: Molecular Profile and the Prodrug Hypothesis
This compound, also known as "Nitrocaine," is an ester-containing compound that shares its core scaffold with a class of local anesthetics.[1] Its defining feature is the 4-nitrobenzoate group, which distinguishes it from its amino-substituted counterpart, procaine.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | [2] |
| Synonyms | Nitrocaine, 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | [1][2] |
| Relationship to Procaine | Precursor; reducible to procaine | [3] |
The critical insight into the therapeutic potential of this compound lies in its identity as a direct precursor to procaine. The synthesis of procaine can be achieved by the chemical reduction of the nitro group on this compound to an amino group.[1][3] This well-established chemical transformation forms the basis of the Prodrug Hypothesis : in vivo, metabolic processes, likely mediated by nitroreductase enzymes present in the liver and gut microbiota, could convert the administered parent compound into the pharmacologically active procaine.
Caption: Key molecules in the proposed bioactivation pathway.
Part 2: Pharmacokinetics and Bioactivation
The therapeutic efficacy of a prodrug is contingent on its successful absorption, distribution, and metabolic conversion into its active form. While specific pharmacokinetic data for this compound is not available, we can extrapolate a likely pathway based on its structure and the known metabolism of related compounds.
-
Absorption and Distribution : As an ester, the compound is likely to be absorbed orally or parenterally. Its distribution would be governed by its physicochemical properties, with an anticipated rapid distribution similar to procaine.
-
Metabolic Activation (Reduction) : The key bioactivation step is the reduction of the 4-nitro group. This is a common metabolic reaction for xenobiotics, often carried out by cytochrome P450 reductases in the liver or, significantly, by bacterial nitroreductases in the anaerobic environment of the gut. This conversion would yield active procaine in the systemic circulation.
-
Procaine Metabolism (Hydrolysis) : Once formed, procaine is rapidly metabolized. It is hydrolyzed by the plasma enzyme pseudocholinesterase into two principal metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1][4][5] The half-life of procaine is very short, approximately 6 to 8 minutes.[5][6]
Sources
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. What is Procaine hydrochloride?_Chemicalbook [chemicalbook.com]
The Pivotal Intermediate: A Technical Guide to 2-Diethylaminoethyl 4-nitrobenzoate
An In-depth Exploration of its Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the annals of medicinal chemistry, the quest for safer and more effective therapeutic agents has often led to the discovery of pivotal molecular intermediates that, while not therapeutic themselves, are indispensable to the synthesis of groundbreaking drugs. 2-Diethylaminoethyl 4-nitrobenzoate stands as a prime example of such a compound. While its name may not be widely recognized outside of specialized chemical circles, its role in the development of modern local anesthesia is of profound historical and practical importance. This technical guide provides a comprehensive overview of this compound, from its conceptual origins in the work of Alfred Einhorn to its detailed synthesis and chemical characterization. It is designed to serve as a valuable resource for researchers and professionals in drug discovery and development, offering not just protocols, but the scientific rationale behind them.
The Historical Imperative: A Safer Alternative to Cocaine
The story of this compound is intrinsically linked to the history of local anesthetics and the drive to find a substitute for cocaine in the late 19th and early 20th centuries. Cocaine, the first effective local anesthetic, had revolutionized surgery and dentistry, but its significant drawbacks, including high toxicity and addictive properties, spurred a search for a safer alternative.[1][2][3]
The German chemist Alfred Einhorn was at the forefront of this endeavor.[2][4] Through a process of rational drug design, Einhorn sought to identify the specific part of the cocaine molecule responsible for its anesthetic properties—the "anesthesiophoric" group—and replicate it in a new, less harmful molecule. He hypothesized that the benzoate ester moiety was key to cocaine's anesthetic activity. This led him to synthesize a series of amino alcohol esters of aromatic acids.[5]
The synthesis of procaine, which Einhorn patented in 1905 under the trade name Novocain, was the culmination of this work.[1][2] Procaine retained the desired anesthetic effect by blocking sodium channels in nerve fibers but was devoid of cocaine's addictive central nervous system effects.[1] The creation of procaine was a landmark achievement, and this compound was a critical stepping stone in its multi-step synthesis.[6]
Caption: Logical relationship in the development of Procaine.
Physicochemical Properties
This compound is a stable crystalline solid that serves as the direct precursor to procaine. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | [7] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [7] |
| Molecular Weight | 266.29 g/mol | [7] |
| CAS Number | 13456-39-8 | [7] |
| Appearance | Yellow crystalline solid | [8] |
| Melting Point | 73°C (for the related 4-nitrobenzoyl chloride) | [6] |
| Solubility | Soluble in organic solvents | |
| Stability | Stable under standard conditions. The hydrochloride salt is stored at 2-8°C. | [9] |
The Multi-Step Synthesis of this compound
The synthesis of this compound is a classic multi-step organic synthesis that begins with the oxidation of 4-nitrotoluene. The overall pathway involves three main stages, each with its own set of challenges and optimization parameters.
Caption: Overall synthesis workflow for this compound.
Stage 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid
The initial step involves the oxidation of the methyl group of 4-nitrotoluene. A common and effective method utilizes a strong oxidizing agent like sodium dichromate in an acidic medium.[10][11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add sodium dichromate (2.3 moles), water (1500 mL), and 4-nitrotoluene (1.7 moles).[10]
-
Addition of Acid: While stirring, slowly add concentrated sulfuric acid (1700 g) over approximately 30 minutes. The exothermic reaction will melt the 4-nitrotoluene and initiate oxidation.[10]
-
Reaction Completion: After the initial exothermic reaction subsides, gently heat the mixture to boiling for about 30 minutes to ensure the reaction goes to completion.[10]
-
Work-up and Purification:
-
Cool the reaction mixture and add 2 L of water.[10]
-
Filter the crude product and wash it with water.[10]
-
To remove chromium salts, warm the crude product with a 5% sulfuric acid solution, then cool and filter again.[10]
-
Dissolve the product in a 5% sodium hydroxide solution to form the sodium salt, and filter to remove any unreacted 4-nitrotoluene and chromium hydroxide.[11]
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.[11]
-
Collect the purified product by suction filtration, wash thoroughly with water, and dry. The expected yield is in the range of 82-86%.[10]
-
Stage 2: Synthesis of 4-Nitrobenzoyl Chloride
The second stage involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][8]
Experimental Protocol (using PCl₅):
-
Reaction Setup: In a fume hood, mix 4-nitrobenzoic acid (20 g, 0.12 mol) and phosphorus pentachloride (25 g, 0.12 mol) in a flask fitted with a reflux condenser.[6]
-
Reaction: Gently heat the flask on a water bath. The reaction will commence with the evolution of hydrogen chloride gas. Continue heating until the gas evolution ceases and a clear liquid is obtained.[6]
-
Purification: The phosphorus oxychloride byproduct can be removed by distillation. The resulting 4-nitrobenzoyl chloride can be further purified by recrystallization from carbon tetrachloride or by vacuum distillation.[6] A yield of approximately 90% can be expected.[6]
Stage 3: Esterification to form this compound
The final step is the esterification of 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol. This reaction proceeds via nucleophilic acyl substitution.
Experimental Protocol:
-
Reaction: In a suitable reaction vessel, combine 4-nitrobenzoyl chloride (185.4 g) and 2-(diethylamino)ethanol (117 g). The reaction is spontaneous and exothermic.
-
Completion: To ensure the reaction goes to completion, heat the mixture at 120°C for 2 hours.
-
Product: The resulting solid product is this compound, often in its hydrochloride salt form ("nitrocaine hydrochloride"). This intermediate is typically used in the subsequent reduction step to procaine without further purification.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic methods. While detailed spectra are available through databases, a summary of expected key signals is provided below.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the diethylamino group (triplets and quartets for the ethyl protons), the methylene protons of the ethyl ester chain, and the aromatic protons of the 4-nitrophenyl group.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and ester groups), and the aliphatic carbons of the diethylaminoethyl moiety.[7]
-
IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group, the N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic portions of the molecule.[7]
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7]
Conclusion: A Cornerstone of Modern Anesthesia
This compound, while not a therapeutic agent itself, holds a significant place in the history of pharmaceutical development. Its synthesis was a critical step in Alfred Einhorn's journey to create procaine, a drug that revolutionized pain management in medicine and dentistry. The multi-step synthesis of this intermediate showcases fundamental principles of organic chemistry and serves as a testament to the power of rational drug design. For today's researchers and drug development professionals, understanding the history, synthesis, and properties of such pivotal intermediates provides valuable insights into the foundations upon which modern medicinal chemistry is built.
References
- Einhorn, A. (1905). Ueber neue Arzneitmittel. Münchener medizinische Wochenschrift, 52, 533-536.
-
Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Convenient synthesis of 4-nitrobenzoyl chloride. (1970). Journal of Pharmaceutical Sciences, 59(2), 244-245.
-
m-NITROBENZAZIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-(dimethylamino)ethyl 4-nitrobenzoate. (n.d.). ChemSrc. Retrieved from [Link]
-
2-(Dimethylamino)ethyl 4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Introduction of the First Injectable Anesthetic. (n.d.). EBSCO. Retrieved from [Link]
-
Alfred Einhorn. (n.d.). In Wikipedia. Retrieved from [Link]
-
Procaine. (2023). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
p-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Novocain. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved from [Link]
- Method of preparing p-nitrobenzoic acid. (1977). U.S.
-
2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Supporting information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. (n.d.). ChemSrc. Retrieved from [Link]
Sources
- 1. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]
- 2. Alfred Einhorn - Wikipedia [en.wikipedia.org]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2-Diethylaminoethyl 4-nitrobenzoate in Cholinesterase Research
Introduction: Unveiling the Potential of a Nitroaromatic Probe
2-Diethylaminoethyl 4-nitrobenzoate is a nitroaromatic ester compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol .[1][2] While structurally related to the local anesthetic procaine (which is formed by the reduction of its nitro group), its primary utility in modern pharmacology research lies in its application as a chromogenic substrate for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]
Cholinesterases are serine hydrolase enzymes critical for regulating neurotransmission by breaking down choline-based neurotransmitters.[4][5] Acetylcholinesterase, in particular, terminates nerve impulses at cholinergic synapses by hydrolyzing acetylcholine.[6] Inhibition of AChE is a cornerstone therapeutic strategy for managing Alzheimer's disease and myasthenia gravis. Consequently, the discovery and characterization of novel cholinesterase inhibitors are of paramount importance.
This document provides a comprehensive guide for utilizing this compound as a tool for studying cholinesterase activity and screening for potential inhibitors. Its intrinsic properties allow for a direct, continuous spectrophotometric assay, offering a valuable alternative to traditional multi-component methods.
Principle of the Assay: Direct Chromogenic Detection
The application of this compound hinges on a straightforward enzymatic reaction. Cholinesterases catalyze the hydrolysis of the ester bond within the molecule. This cleavage yields two products: the colorless alcohol 2-(diethylamino)ethanol and the anion 4-nitrobenzoate.
At a physiological or slightly alkaline pH (typically 7.4-8.0), the resulting 4-nitrobenzoate product exists in its deprotonated, anionic form, which exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring absorbance at approximately 405-412 nm, is directly proportional to the amount of product formed.[7][8] This allows researchers to continuously monitor the rate of the enzymatic reaction in real-time.
When a potential inhibitor is introduced, it will reduce the rate of substrate hydrolysis, leading to a slower development of the yellow color. By measuring this change in reaction rate across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Caption: Enzymatic hydrolysis of this compound by AChE.
Application: High-Throughput Screening for AChE Inhibitors
The primary application is in the screening and characterization of novel acetylcholinesterase inhibitors. The simplicity of this direct assay makes it highly amenable to a 96-well or 384-well plate format for high-throughput screening (HTS) campaigns.
Required Materials and Reagents
-
Compound: this compound (high purity)
-
Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus or recombinant human)[8]
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[9]
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade
-
Control Inhibitor: Donepezil, Tacrine, or other known AChE inhibitor[10]
-
Equipment:
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm
-
96-well flat-bottom microplates (UV-transparent recommended)
-
Multichannel pipettes
-
Incubator set to 37°C (optional, can be run at room temperature)[7]
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate with a final reaction volume of 200 µL.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer and adjust the pH to 8.0.
-
AChE Stock Solution: Prepare a concentrated stock of AChE in Assay Buffer. The optimal final concentration in the well should be determined empirically but often falls in the range of 0.1-0.25 U/mL.[9] Store aliquots at -20°C or as recommended by the supplier.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Donepezil) in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
Step 2: Assay Procedure
-
Plate Layout: Designate wells for:
-
Blank: 190 µL Assay Buffer + 10 µL DMSO (no enzyme, no substrate)
-
Negative Control (100% Activity): 180 µL Assay Buffer + 10 µL DMSO + 10 µL AChE
-
Test Compounds: 180 µL Assay Buffer + 10 µL of test compound dilution in DMSO + 10 µL AChE
-
-
Compound & Enzyme Addition:
-
Add 180 µL of Assay Buffer to all wells except the Blank. Add 190 µL to the Blank wells.
-
Add 10 µL of the appropriate DMSO dilution (vehicle or test compound) to each well.
-
Add 10 µL of AChE working solution to all wells except the Blanks.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.[8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be optimized but can be started around its Km value if known.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve (V = ΔAbs/Δt).
Caption: Experimental workflow for AChE inhibitor screening.
Data Analysis and Interpretation
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear phase of the absorbance curve (milli-Absorbance Units/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100 Where:
-
V_inhibitor is the rate of the reaction in the presence of the test compound.
-
V_negative_control is the rate of the reaction with DMSO vehicle only (100% activity).
-
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
| Inhibitor Conc. (nM) | Log [Inhibitor] | Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | N/A | 50.2 | 0.0 |
| 1 | 0 | 45.1 | 10.2 |
| 10 | 1 | 34.8 | 30.7 |
| 50 | 1.7 | 24.9 | 50.4 |
| 100 | 2 | 16.3 | 67.5 |
| 500 | 2.7 | 5.5 | 89.0 |
| 1000 | 3 | 2.1 | 95.8 |
| Table 1: Example data for determining the IC50 value of a hypothetical AChE inhibitor. |
Troubleshooting and Considerations
-
High Background Absorbance: Ensure the substrate solution itself is not colored. If the test compound is colored, run parallel controls without the enzyme to subtract the compound's intrinsic absorbance.
-
Low Signal/Activity: The enzyme concentration may be too low. Perform an enzyme titration to find a concentration that gives a robust linear rate within the desired timeframe.
-
DMSO Intolerance: Keep the final DMSO concentration in the assay below 1% to avoid impacting enzyme activity.[9] If compounds are poorly soluble, test the enzyme's tolerance to slightly higher DMSO concentrations.
-
Substrate Inhibition: Like acetylcholine, some substrates can cause inhibition at very high concentrations.[4] It is crucial to determine the enzyme's Michaelis-Menten kinetics with this compound to ensure the assay is run at a substrate concentration at or near the Km, and not in the inhibitory range.
References
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
Du, Y., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
Wang, L., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound | C13H18N2O4 | CID 189018. PubChem. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. Retrieved from [Link]
-
Yoon, Y. K., et al. (2016). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure. Retrieved from [Link]
-
Berman, H. M., et al. (2008). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PMC - NIH. Retrieved from [Link]
-
Taylor, P., & Radic, Z. (2020). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC - PubMed Central. Retrieved from [Link]
-
Rozengart, E. V., et al. (2000). [Effect of the substrate structure on the backward inhibition of cholinesterases of various origin]. PubMed. Retrieved from [Link]
Sources
- 1. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation of Stock Solutions of 2-(Diethylamino)ethyl 4-nitrobenzoate
Abstract
This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 2-(Diethylamino)ethyl 4-nitrobenzoate. As a key intermediate in the synthesis of local anesthetics and a valuable pharmaceutical reference standard, the precise preparation of its solutions is paramount for reproducible experimental results in drug development, quality control, and analytical chemistry.[1] This guide details the compound's properties, solvent selection rationale, safety precautions, a step-by-step protocol for preparing a 10 mM stock solution in DMSO, and best practices for storage and handling to ensure solution integrity.
Compound Identification and Physicochemical Properties
2-(Diethylamino)ethyl 4-nitrobenzoate is an organic compound frequently used in pharmaceutical research and development.[1] It serves as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) like Procaine, where the nitro- group is reduced to an amine.[2][3][4] Accurate preparation of solutions requires precise knowledge of its chemical properties.
Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl 4-nitrobenzoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | PubChem[5] |
| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | PubChem[5] |
| CAS Number | 13456-39-8 | PubChem[5] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | PubChem[5] |
| Molecular Weight | 266.29 g/mol | PubChem[5] |
Principle of Stock Solution Preparation: The Importance of the Solvent
The primary goal of preparing a stock solution is to create a concentrated, stable, and accurately known solution that can be diluted to various working concentrations. The choice of solvent is the most critical factor in this process.
Causality Behind Solvent Selection:
-
Solubility: The compound must be fully soluble in the chosen solvent at the desired concentration. Based on its ester and tertiary amine structure, 2-(Diethylamino)ethyl 4-nitrobenzoate is predicted to have high solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol. Its solubility in aqueous solutions is expected to be low; however, the hydrochloride salt form typically exhibits higher aqueous solubility.[6]
-
Stability: The solvent must not react with the solute. Protic solvents can potentially hydrolyze the ester linkage over long-term storage, especially if not stored under anhydrous conditions. DMSO is an aprotic solvent and is generally inert, making it an excellent choice for long-term stability.
-
Application Compatibility: The solvent must not interfere with downstream experiments. DMSO is widely used in cell-based assays and high-throughput screening (HTS) at low final concentrations (typically <0.5% v/v). However, it can be cytotoxic at higher concentrations. For applications intolerant to DMSO, anhydrous ethanol may be a suitable alternative, though solubility should be confirmed first.
For general laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with a broad range of analytical and biological assays.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards, and nitrile gloves.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Disposal: Dispose of the chemical waste and empty containers in accordance with all local, state, and federal regulations. Do not pour down the drain.[8]
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 5 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.
Materials:
-
2-(Diethylamino)ethyl 4-nitrobenzoate (MW: 266.29 g/mol )
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
5 mL volumetric flask (Class A) or a 15 mL conical tube
-
Micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Amber glass vials or cryovials for storage
Procedure:
-
Calculate the Required Mass:
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mmol/L × (5 mL / 1000 mL/L) × 266.29 g/mol × 1000 mg/g
-
Mass (mg) = 13.31 mg
-
-
Weigh the Compound:
-
Place a clean, new weigh boat on the analytical balance and tare it.
-
Carefully weigh out approximately 13.31 mg of 2-(Diethylamino)ethyl 4-nitrobenzoate. Record the exact mass weighed.
-
(Rationale: Recording the precise mass is crucial for calculating the actual final concentration, ensuring accuracy for subsequent experiments.)
-
-
Recalculate the Final Concentration (Self-Validation Step):
-
Use the actual mass recorded to calculate the true concentration of your stock solution.
-
Formula: Actual Conc. (mM) = [Actual Mass (mg) / (266.29 g/mol × 5 mL)] × 1000
-
This calculated concentration should be the value recorded on the storage vial label.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the 5 mL volumetric flask or conical tube. Tap the weigh boat to ensure all powder is transferred.
-
Add approximately 4 mL of anhydrous DMSO to the vessel.
-
Cap the vessel securely and vortex for 1-2 minutes until the solid is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
(Expert Tip: If the compound dissolves slowly, place the capped vessel in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up aggregates and accelerate dissolution.)
-
-
Final Volume Adjustment:
-
Once the solute is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the 5 mL calibration mark on the volumetric flask.
-
If using a conical tube, use a calibrated pipette to bring the total volume to exactly 5.0 mL.
-
Invert the capped flask 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in amber cryovials.
-
(Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock, thereby preserving the integrity of the solution for a longer duration.)
-
Label each vial clearly with the compound name, actual concentration, solvent, date of preparation, and your initials.
-
Quality Control and Verification
A properly prepared stock solution is clear, free of any visible particulates, and homogeneous.
-
Visual Inspection: Before each use, visually inspect the aliquot for any signs of precipitation or crystallization. If crystals are present, warm the vial gently in a 37°C water bath and vortex until fully redissolved before use.
-
Accurate Labeling: Ensure all vials are labeled with the recalculated, actual concentration. This is a cornerstone of experimental reproducibility.
Storage and Stability
-
Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.
-
Long-Term Storage (Months to Years): For maximum stability, store aliquots at -20°C or -80°C. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO. Before use, thaw the vial completely and bring it to room temperature to prevent condensation from entering the solution.
Visualization of Workflow
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing a 2-(Diethylamino)ethyl 4-nitrobenzoate stock solution.
References
-
Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate | CAS#:38152-22-6. [Link]
-
PubChem. 2-Diethylaminoethyl 4-nitrobenzoate | C13H18N2O4 | CID 189018. [Link]
-
PubChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate | C11H14N2O4 | CID 883279. [Link]
-
LookChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
Veeprho. 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. [Link]
-
Chemsrc. Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]
-
ResearchGate. Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). [Link]
-
National Institute of Standards and Technology (NIST). Procaine - the NIST WebBook. [Link]
Sources
- 1. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Procaine [webbook.nist.gov]
- 5. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride Online | 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride Manufacturer and Suppliers [scimplify.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening Using 2-Diethylaminoethyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Structurally-Guided Approach to Novel Compound Screening
The identification of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries. This document outlines a detailed application and protocol for the use of 2-Diethylaminoethyl 4-nitrobenzoate in a high-throughput screening context.
While direct, extensive research on the specific screening applications of this compound is not widely published, its chemical structure provides a compelling rationale for its investigation as a potential modulator of cholinesterase activity. The nitrobenzoate core is a feature found in compounds that have been explored as cholinesterase inhibitors.[1] Therefore, this guide presents a scientifically-grounded, albeit prospective, framework for assessing this compound's inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in neurodegenerative diseases.[2][3]
This application note is designed not only as a methodological guide but also as an embodiment of the scientific process—where structural analogy informs hypothesis, and rigorous, validated protocols provide the means for empirical testing.
Scientific Foundation: The Rationale for Screening this compound as a Cholinesterase Inhibitor
Cholinesterases (ChEs) are a family of enzymes essential for the regulation of cholinergic neurotransmission through the hydrolysis of acetylcholine.[4] There are two primary types: acetylcholinesterase (AChE), predominantly found in neuronal synapses and red blood cells, and butyrylcholinesterase (BChE), which is more broadly distributed in plasma, the liver, and the nervous system.[4] The inhibition of these enzymes, particularly AChE, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[5][6][7]
The proposed screening of this compound is predicated on the established principle of structure-activity relationships. The molecule's nitrobenzoate moiety is a structural alert, suggesting potential interactions with the active site of cholinesterases. This hypothesis warrants empirical validation through a carefully designed high-throughput screening campaign.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C13H18N2O4 | [8] |
| Molecular Weight | 266.29 g/mol | [8] |
| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | [8] |
| Commercial Availability | Available as a pharmaceutical reference standard. | [9] |
Assay Principle: A Colorimetric Approach to Quantifying Cholinesterase Inhibition
The recommended HTS assay is based on the well-established Ellman's method, a robust and cost-effective colorimetric technique for measuring cholinesterase activity.[10][11] The enzymatic reaction and detection cascade are as follows:
-
Enzymatic Hydrolysis: In the primary reaction, the cholinesterase enzyme (either AChE or BChE) catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh). This reaction yields two products: thiocholine and acetic acid.
-
Chromogenic Reaction: The thiocholine product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This secondary reaction produces the vibrant yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB).
-
Spectrophotometric Detection: The concentration of the TNB product is directly proportional to the cholinesterase activity. This can be quantified by measuring the increase in absorbance at a wavelength of 412 nm over time.
-
Mechanism of Inhibition: When an inhibitory compound like this compound is present, it will interfere with the enzyme's ability to hydrolyze ATCh. This leads to a reduced rate of thiocholine production and, consequently, a lower rate of TNB formation, which is observed as a decrease in the slope of the absorbance curve.
Figure 1: The enzymatic and chromogenic reactions in the Ellman-based cholinesterase assay.
High-Throughput Screening Protocol
This protocol is designed for a 384-well microplate format to maximize throughput and minimize reagent consumption. It can be adapted for 96-well plates by adjusting volumes accordingly.
Materials and Reagents
-
Enzymes: Recombinant human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test Compound: this compound
-
Control Inhibitor: Eserine (physostigmine) or a known potent cholinesterase inhibitor
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Solvent: 100% Dimethyl sulfoxide (DMSO), HTS-grade
-
Microplates: 384-well, clear, flat-bottom polystyrene plates
-
Instrumentation: Automated liquid handler, microplate reader with kinetic absorbance measurement capabilities at 412 nm.
Solution Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
Enzyme Working Solution: Dilute the enzyme stock (AChE or BChE) in assay buffer to a pre-determined optimal concentration. This concentration should yield a robust linear reaction rate for at least 10-15 minutes.
-
Substrate/Chromogen Mix: Prepare a fresh solution containing both ATCh and DTNB in assay buffer. The final concentrations in the assay well should be optimized, but a starting point is typically around 0.5 mM for both.
-
Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, an 8- to 12-point dilution series is recommended.
HTS Assay Procedure
-
Compound Dispensing (Nanoliter Scale): Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plates. Include wells with DMSO only (negative control) and a control inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the enzyme working solution to all wells of the assay plate.
-
Pre-incubation: Incubate the assay plates at room temperature for 15 minutes. This allows the test compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the Substrate/Chromogen Mix to all wells to start the reaction.
-
Kinetic Data Acquisition: Immediately place the assay plate into the microplate reader and begin measuring the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
Figure 2: Step-by-step experimental workflow for the HTS assay.
Data Analysis and Hit Identification
A robust data analysis pipeline is crucial for extracting meaningful results from HTS data.
-
Rate Calculation: For each well, calculate the reaction rate (velocity, V) by determining the slope of the linear portion of the kinetic read (ΔAbsorbance/ΔTime).
-
Normalization and % Inhibition: Normalize the data to the controls on each plate. The percentage of inhibition for each compound is calculated as: % Inhibition = (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control)) * 100
-
Hit Selection: In a primary screen, "hits" are identified as compounds that exhibit a % inhibition value exceeding a pre-defined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
-
Dose-Response Analysis: For confirmed hits, the data from the serial dilution experiments are plotted as % inhibition versus log[compound concentration]. A four-parameter logistic regression model is used to fit the curve and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Figure 3: A comprehensive data analysis workflow from raw data to lead candidate identification.
Assay Validation and Quality Control
To ensure the trustworthiness of the screening data, the following quality control metrics should be monitored for each assay plate:
-
Z'-factor: This statistical parameter assesses the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 is indicative of a high-quality, reliable assay.
-
Signal-to-Background Ratio (S/B): This ratio of the mean signal of the negative control to the mean signal of the positive control should be sufficiently large to provide a clear assay window.
-
Coefficient of Variation (%CV): The %CV of the controls should be low, typically below 15%, to indicate good reproducibility.
Conclusion and Forward Look
The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for evaluating this compound as a potential cholinesterase inhibitor using high-throughput screening. While the premise is rooted in structural analogy, the outlined methodologies ensure that the subsequent investigation is empirical and data-driven. The successful identification of inhibitory activity would pave the way for further studies, including selectivity profiling against AChE versus BChE, mechanism of action studies, and medicinal chemistry efforts to optimize potency and drug-like properties. This guide serves as a robust starting point for researchers to explore the therapeutic potential of this and other novel chemical entities.
References
-
Butini, J. A., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed. Available at: [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]
-
Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. Available at: [Link]
-
BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available at: [Link]
-
Al-Khafaji, K., et al. (2021). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. National Institutes of Health. Available at: [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem. Available at: [Link]
-
MDPI. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Available at: [Link]
-
Thiermann, H., et al. (2010). Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species. PubMed. Available at: [Link]
-
ResearchGate. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 2-(Dimethylamino)ethyl 4-nitrobenzoate. PubChem. Available at: [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at: [Link]
-
Stojan, J. (2001). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Available at: [Link]
-
Kumar, P., & Singh, R. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]
-
ChemSynthesis. 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]
-
Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate. Available at: [Link]
-
Yoon, Y. K., et al. (2017). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. PubMed. Available at: [Link]
-
ResearchGate. (2018). Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). Available at: [Link]
-
National Center for Biotechnology Information. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure the Inhibition. Available at: [Link]
-
Bourne, Y., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PMC. Available at: [Link]
-
Taylor, P., et al. (2021). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC. Available at: [Link]
-
Nuvisan. Compound screening. Available at: [Link]
-
Rozengart, E. V., et al. (2000). [Effect of the substrate structure on the backward inhibition of cholinesterases of various origin]. PubMed. Available at: [Link]
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
University of Kansas. KU-HTS Compound Libraries. Available at: [Link]
-
Chemsrc. Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. Available at: [Link]
-
Veeprho. 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate. Available at: [Link]
Sources
- 1. Ethyl nitrobenzoate: A novel scaffold for cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. attogene.com [attogene.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for Kinetic Analysis of Cholinesterases using 2-(Diethylamino)ethyl 4-nitrobenzoate
Introduction: A Novel Chromogenic Substrate for Cholinesterase Activity
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes of significant interest due to their critical roles in neurotransmission and their implications in various pathological conditions, including Alzheimer's disease and organophosphate poisoning.[1][2][3] The development of specific and reliable assays for these enzymes is therefore of paramount importance.
This application note details the use of 2-(diethylamino)ethyl 4-nitrobenzoate as a chromogenic substrate for the kinetic analysis of cholinesterases, with a particular focus on butyrylcholinesterase (BChE). This substrate offers a valuable alternative to the commonly used thiocholine-based substrates in the Ellman's assay.[4][5] The enzymatic hydrolysis of 2-(diethylamino)ethyl 4-nitrobenzoate yields 4-nitrobenzoic acid, a chromophore that can be continuously monitored spectrophotometrically, providing a direct and convenient measure of enzyme activity.
This guide provides a comprehensive overview of the assay principle, detailed experimental protocols, data analysis procedures, and expected results for researchers, scientists, and drug development professionals engaged in the study of cholinesterase kinetics.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the ester bond in 2-(diethylamino)ethyl 4-nitrobenzoate by a cholinesterase, such as butyrylcholinesterase. This reaction produces two products: 2-(diethylamino)ethanol and 4-nitrobenzoic acid.
The key to this assay is that the product, 4-nitrobenzoic acid, exhibits a distinct absorbance spectrum at a specific wavelength under alkaline conditions, which differs significantly from the substrate, 2-(diethylamino)ethyl 4-nitrobenzoate. The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzymatic hydrolysis, and thus, to the concentration of the active enzyme. This allows for the continuous monitoring of the reaction progress and the determination of key kinetic parameters.
The enzymatic reaction can be summarized as follows:
2-(Diethylamino)ethyl 4-nitrobenzoate + H₂O --(Butyrylcholinesterase)--> 4-Nitrobenzoic acid + 2-(Diethylamino)ethanol
By measuring the initial rate of the reaction at various substrate concentrations, one can determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzyme for this substrate.
Materials and Reagents
-
Enzyme: Purified butyrylcholinesterase (from equine serum or human plasma)
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Instrumentation: UV-Vis spectrophotometer (plate reader or cuvette-based)
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes, precision pipettes, and tips.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Enzyme Stock Solution: Prepare a stock solution of butyrylcholinesterase in 0.1 M phosphate buffer (pH 8.0). The final concentration will depend on the specific activity of the enzyme preparation. A typical starting concentration is 1-10 U/mL. Store on ice.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of 2-(diethylamino)ethyl 4-nitrobenzoate in DMSO. This high concentration allows for minimal solvent effects in the final reaction mixture.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final concentrations in the assay (e.g., 0.05 mM to 2 mM). It is crucial to determine the optimal substrate concentration range for the specific enzyme and experimental conditions.
Protocol 2: Enzyme Kinetic Assay
This protocol is designed for a 96-well microplate format but can be adapted for a standard cuvette-based spectrophotometer.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm. This wavelength is often used for the detection of p-nitrophenolate and related compounds.[8][9] The optimal wavelength should be empirically determined by scanning the absorbance of 4-nitrobenzoic acid under the assay conditions. Set the temperature to 25°C or 37°C.
-
Prepare the Reaction Plate:
-
Add 180 µL of the appropriate working substrate solution to each well of the 96-well plate.
-
Include a blank for each substrate concentration containing 180 µL of the working substrate solution and 20 µL of the enzyme buffer (without enzyme).
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
-
Monitor the Reaction:
-
Immediately start monitoring the increase in absorbance at 405 nm over time.
-
Record data points every 15-30 seconds for a period of 5-10 minutes. Ensure that the initial rates are measured during the linear phase of the reaction.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of butyrylcholinesterase.
Data Analysis and Interpretation
-
Calculate Initial Reaction Rates (V₀): For each substrate concentration, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot. The rate should be expressed in units of absorbance change per minute (ΔAbs/min).
-
Convert to Molar Units: Convert the reaction rates from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of 4-nitrobenzoic acid at 405 nm (to be determined experimentally or obtained from the literature)
-
c is the concentration of the product
-
l is the path length of the cuvette or the well.
-
-
Generate Michaelis-Menten Plot: Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]). The resulting curve should follow Michaelis-Menten kinetics.
-
Determine Kₘ and Vₘₐₓ: Fit the data to the Michaelis-Menten equation using non-linear regression analysis:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to determine Kₘ and Vₘₐₓ.
Enzymatic Reaction and Detection Pathway
Caption: Enzymatic hydrolysis and detection pathway.
Expected Results and Troubleshooting
A successful experiment will yield a hyperbolic Michaelis-Menten curve. The Kₘ value provides an indication of the substrate concentration at which the enzyme is most effective, while Vₘₐₓ represents the maximum rate of the reaction under saturating substrate conditions.
| Parameter | Description | Expected Outcome |
| Kₘ | Michaelis-Menten constant | Dependent on the specific cholinesterase; a lower Kₘ indicates higher affinity of the enzyme for the substrate. |
| Vₘₐₓ | Maximum reaction velocity | Proportional to the enzyme concentration. |
| Linearity | Linearity of the initial rates | The initial phase of the reaction should be linear. If not, adjust enzyme or substrate concentrations. |
| Blank Absorbance | Non-enzymatic hydrolysis | Should be negligible compared to the enzymatic reaction. High blank rates may indicate substrate instability. |
Troubleshooting:
-
No or Low Activity: Check the activity of the enzyme with a known standard substrate. Ensure the buffer pH is optimal.
-
Non-linear Initial Rates: The enzyme concentration may be too high, or the substrate is being rapidly depleted. Reduce the enzyme concentration.
-
High Background Absorbance: The substrate solution may be contaminated or unstable. Prepare fresh substrate solutions.
Conclusion
2-(Diethylamino)ethyl 4-nitrobenzoate serves as a convenient and effective chromogenic substrate for the kinetic characterization of cholinesterases. The direct spectrophotometric detection of the 4-nitrobenzoic acid product simplifies the assay procedure compared to coupled assays. This application note provides a robust framework for researchers to employ this substrate in their studies of enzyme kinetics, inhibitor screening, and other applications in drug discovery and development.
References
-
Probing the Peripheral Site of Human Butyrylcholinesterase. Journal of the American Chemical Society. [Link]
-
Probing the Peripheral Site of Human Butyrylcholinesterase. ACS Publications. [Link]
-
New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]
-
Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells. PubMed Central. [Link]
-
The hydrolysis of esters of phenol by cholinesterases and other esterases. PubMed Central. [Link]
-
Cholinesterase assay by an efficient fixed time endpoint method. PubMed Central. [Link]
-
Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine. PubMed Central. [Link]
-
Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. PubMed. [Link]
-
Cholinesterase. Wikipedia. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
[Methods for determination of cholinesterase activity]. PubMed. [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
-
(PDF) Identification of Compounds for Butyrylcholinesterase Inhibition. ResearchGate. [Link]
-
Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate. PubMed Central. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]
-
2-Diethylaminoethyl 4-nitrobenzoate. PubChem. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
The pH-dependence of enzymic ester hydrolysis. Semantic Scholar. [Link]
-
Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups. PubMed. [Link]
-
THE ENZYMATIC HYDROLYSIS OF P-NITROPHENYL ETHYL PHOSPHONATES BY MAMMALIAN PLASMAS. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Benzocaine synthesis from toluene and p-xylene. The Science Snail. [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]
Sources
- 1. Cholinesterase - Wikipedia [en.wikipedia.org]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE ENZYMATIC HYDROLYSIS OF P-NITROPHENYL ETHYL PHOSPHONATES BY MAMMALIAN PLASMAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-Diethylaminoethyl 4-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Subject: Strategic In Vivo Experimental Design for 2-Diethylaminoethyl 4-nitrobenzoate, a Novel Chemical Entity.
Preamble: Charting a Course for a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic application is one of rigorous, systematic investigation. This guide addresses the critical phase of in vivo evaluation, using This compound as a case study. Publicly available data on the specific biological activities of this compound is limited; therefore, this document presents a comprehensive framework grounded in established preclinical development principles. It is designed to guide a researcher in generating the foundational in vivo safety, pharmacokinetic, and efficacy data required for a compound with an uncharacterized biological profile.
Our approach is not a rigid template but a logical, phased progression. It begins with essential in vitro characterization to enable a rational and ethically sound in vivo experimental design. Every proposed step is rooted in the principles of scientific integrity, aiming to produce robust, reproducible data compliant with international regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Imperative of In Vitro Characterization: Building the Foundation
Before any in vivo study, a foundational understanding of the compound's interaction with biological systems must be established in vitro.[6] This initial phase is not merely a preliminary step but a critical data-gathering period that directly informs the design, dose selection, and ethical execution of subsequent animal studies.[7][8]
In Vitro Cytotoxicity Assessment
The first question for any NCE is its potential to cause cellular damage. Cytotoxicity assays provide the initial therapeutic window, indicating the concentrations at which the compound is toxic to cells.[6][9][10]
Protocol 1: MTT Assay for General Cytotoxicity Screening
-
Cell Culture: Seed a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, and a cancer cell line if oncology is a potential application) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.[9]
-
Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilization & Readout: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
In Vitro Metabolic Stability
Understanding how quickly a compound is metabolized, primarily by the liver, is crucial for predicting its in vivo half-life and designing appropriate dosing regimens.[11][12]
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw cryopreserved liver microsomes (from rat, mouse, and human to assess species differences) on ice. Prepare a NADPH regenerating solution.
-
Incubation Setup: In a 96-well plate, pre-warm microsomes and a phosphate buffer (pH 7.4) at 37°C.
-
Initiate Reaction: Add this compound (final concentration typically 1 µM) to the microsome mixture. After a brief pre-incubation, add the NADPH solution to start the metabolic reaction.[11] A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Phased In Vivo Evaluation: A Strategic Progression
The following in vivo studies are designed as a logical sequence, where the data from each phase informs the next. This ensures a resource-efficient and ethically responsible approach.
Phase 1: Acute Toxicity and Dose Range-Finding
The primary goal here is to determine the compound's short-term safety profile and identify a dose range for subsequent studies, including the Maximum Tolerated Dose (MTD). The Up-and-Down Procedure (UDP) is a validated method that minimizes animal use while providing a robust estimate of the LD50.[13][14][15][16][17]
Protocol 3: Acute Oral Toxicity via the Up-and-Down Procedure (OECD Guideline 425)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often more sensitive.[16]
-
Dose Selection: Based on in vitro cytotoxicity data and any structural alerts, select a starting dose. If no information is available, a default starting dose of 175 mg/kg is often used.[18] The dose progression factor is typically 3.2 (a half-log unit).[15]
-
Dosing Procedure:
-
Dose a single animal with the starting dose via oral gavage.
-
Observe the animal for up to 48 hours for signs of toxicity or mortality.[15]
-
If the animal survives, the next animal is dosed at a higher level (e.g., 175 mg/kg * 3.2 = 560 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 175 mg/kg / 3.2 = 55 mg/kg).
-
-
Stopping Criteria: The study is stopped after observing a specified number of reversals in outcome (e.g., survival followed by death, or vice-versa). Typically, 5 reversals are sufficient.[14]
-
Observation: All animals are observed for a total of 14 days for clinical signs of toxicity, body weight changes, and mortality.[19]
-
Data Analysis: The LD50 and confidence intervals are calculated using specialized software (e.g., the AOT425StatPgm provided by the EPA).[13] This data is crucial for classifying the compound's toxicity and selecting doses for the next phases.
| Parameter | Description |
| Animal Model | Sprague-Dawley Rats (Female, 8-10 weeks old) |
| Starting Dose | 175 mg/kg (default if no prior data) |
| Dose Progression Factor | 3.2 |
| Route of Administration | Oral (gavage) |
| Observation Period | 14 days |
| Primary Endpoint | Mortality/Survival |
| Secondary Endpoints | Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight changes. |
| Statistical Method | Maximum Likelihood Estimation to calculate LD50 and confidence intervals. |
Table 1: Key Parameters for Acute Oral Toxicity Study (OECD 425)
Phase 2: Pharmacokinetic (PK) Profiling
A PK study reveals what the body does to the drug. It is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[20][21] This information is vital for correlating drug exposure with pharmacological effects and toxicity.[22]
Protocol 4: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or the same species as the toxicity study) with jugular vein cannulation for serial blood sampling.[23]
-
Dose Selection: Select at least two doses based on the acute toxicity results: a low dose (e.g., 1/10th of the MTD) and a mid-range dose.
-
Study Groups:
-
Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) as an intravenous bolus to determine absolute bioavailability.
-
Group 2 (Oral): Administer the selected low and mid-range doses via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at specific time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[24]
-
Sample Processing: Process blood to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma.
-
PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Intravenous (IV) | Oral (PO) | Description |
| Cmax | ✓ | ✓ | Maximum observed plasma concentration. |
| Tmax | ✓ | Time to reach Cmax. | |
| AUC(0-t) | ✓ | ✓ | Area under the concentration-time curve from time 0 to the last measurable point. |
| AUC(0-inf) | ✓ | ✓ | Area under the concentration-time curve extrapolated to infinity. |
| t½ | ✓ | ✓ | Elimination half-life. |
| CL | ✓ | Clearance. | |
| Vd | ✓ | Volume of distribution. | |
| F (%) | ✓ | Absolute bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Table 2: Key Pharmacokinetic Parameters to be Determined
Phase 3: Preliminary Efficacy / Pharmacodynamic (PD) Evaluation
While preclinical efficacy studies are not always required by regulatory bodies for early-phase trials, they provide crucial proof-of-concept data.[25][26] The design of these studies is entirely dependent on the hypothesized mechanism of action. Given that a related compound, 4-nitrobenzoate, inhibits Coenzyme Q10 biosynthesis, a hypothetical efficacy study could explore effects on cellular metabolism or oxidative stress.
Hypothetical Efficacy Study (Example)
-
Hypothesis: this compound modulates mitochondrial function.
-
Animal Model: A mouse model of a metabolic disorder (e.g., diet-induced obesity).
-
Treatment Regimen: Dosing for 14-28 days at doses selected based on PK and toxicity data to ensure target engagement without overt toxicity.
-
Endpoints:
-
Primary: Changes in body weight, glucose tolerance, or insulin sensitivity.
-
Secondary: Measurement of biomarkers for oxidative stress in tissue (e.g., liver, muscle).
-
Ex Vivo: Analysis of mitochondrial respiration in isolated mitochondria from key tissues.
-
Visualization of Experimental Workflows
A clear workflow ensures a logical and efficient progression of studies.
Caption: Overall workflow from in vitro characterization to in vivo studies.
Caption: Decision-making logic for the Up-and-Down Procedure (UDP).
Conclusion: A Commitment to Scientific Rigor
The path to characterizing a novel compound like this compound in vivo demands a methodical, evidence-based approach. By beginning with robust in vitro assays to inform dose selection and study design, researchers can conduct more meaningful, efficient, and ethical in vivo experiments. The phased strategy outlined here—moving from acute safety and pharmacokinetics to preliminary efficacy—provides a comprehensive framework to generate the critical data needed to assess the therapeutic potential of any new chemical entity. Adherence to international guidelines and a commitment to rigorous experimental design are paramount to ensuring the integrity and translatability of preclinical findings.[27]
References
-
Acute Oral Toxicity Up-And-Down-Procedure. (2025). U.S. Environmental Protection Agency. [Link]
-
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Up-and-down procedure – Knowledge and References. Taylor & Francis. [Link]
-
ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026). Synapse. [Link]
-
Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. (2001). National Toxicology Program. [Link]
-
How to design a rodent PK study for a poorly soluble compound? (2025). Patsnap Synapse. [Link]
-
Exploratory IND Studies. (2018). U.S. Food and Drug Administration. [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). ResearchGate. [Link]
-
An up-and-down procedure for acute toxicity testing. PubMed. [Link]
-
FDA Requirements for Preclinical Studies. Stanford University. [Link]
-
Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). IVAMI. [Link]
-
International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. [Link]
-
ICH M3 R2 approaches for exploratory studies. TRACER CRO. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. PMDA. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. The Toxicology Forum. [Link]
-
Preclinical Safety vs Efficacy Research. ITR Laboratories Canada Inc. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2001). ResearchGate. [Link]
-
FDA Guidance Backs Early Clinical Studies. (2006). MDEdge. [Link]
-
Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]
-
Acute Toxicity by OECD Guidelines. (2023). Slideshare. [Link]
-
Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]
-
OECD Test Guideline 425. National Toxicology Program (NTP). [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2012). National Center for Biotechnology Information. [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Fidalab. [Link]
-
General Principles of Preclinical Study Design. (2018). National Center for Biotechnology Information. [Link]
-
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (2018). National Center for Biotechnology Information. [Link]
-
Investigational New Drug (IND) Application. U.S. Food and Drug Administration. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
General Considerations for Preclinical Studies Submissions. (2024). Saudi Food and Drug Authority. [Link]
Sources
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 3. karger.com [karger.com]
- 4. International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ppd.com [ppd.com]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [mttlab.eu]
- 13. epa.gov [epa.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 19. researchgate.net [researchgate.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. fda.gov [fda.gov]
- 22. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
- 23. parazapharma.com [parazapharma.com]
- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 25. Preclinical Safety vs Efficacy Research - ITR Laboratories Canada Inc. [itrlab.com]
- 26. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of 2-Diethylaminoethyl 4-nitrobenzoate
Introduction and Physicochemical Profile
2-Diethylaminoethyl 4-nitrobenzoate is an organic ester characterized by a 4-nitrobenzoate group linked to a diethylaminoethyl chain. The presence of the nitroaromatic chromophore makes it highly suitable for UV-based detection methods, while its tertiary amine and ester functionalities dictate its chromatographic behavior and mass spectrometric fragmentation. Understanding these properties is fundamental to developing specific and sensitive analytical methods.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
|---|---|
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 13456-39-8 |
| Appearance | Solid (predicted) |
| Key Structural Features | Tertiary Amine, Ester, Nitroaromatic Group |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone method for routine quality control and quantitative analysis due to its high precision, robustness, and suitability for quantifying analytes in complex mixtures like pharmaceutical formulations.[3] The method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.
Scientific Principle & Causality
In reversed-phase HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar molecule, will partition between the two phases. Its retention time is controlled by the strength of the mobile phase; a higher proportion of the organic solvent will decrease retention. The 4-nitrobenzoate moiety contains a conjugated system that strongly absorbs UV radiation, typically with a maximum absorbance (λmax) around 254 nm, enabling highly sensitive detection.[4]
Experimental Protocol: Quantitative Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or Variable Wavelength UV Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid or Formic acid (analytical grade).
-
0.45 µm membrane filters for mobile phase and sample filtration.
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas for 15 minutes using sonication or an online degasser. The use of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) as Mobile Phase A can improve peak shape for the basic amine group by ensuring consistent ionization.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material (e.g., drug substance) expected to contain the analyte.
-
Dissolve and dilute the sample in the chosen diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for this type of analyte.[5] |
| Mobile Phase | Gradient or Isocratic Elution | Isocratic: 40% Acetonitrile : 60% Water (pH 3.0). Simple and robust for known samples. Gradient: Start at 20% B, ramp to 80% B over 15 min. Better for separating impurities with different polarities.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential peak distortion from overloading. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Detection | UV at 254 nm | Corresponds to a high absorbance wavelength for the nitroaromatic chromophore. |
-
Method Validation & System Suitability:
-
Before analysis, perform system suitability injections (typically five replicates of a mid-range standard).
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time should be <2.0%. Tailing factor for the analyte peak should be <1.5.[6]
-
The method should be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) in accordance with regulatory guidelines like ICH Q2(R1).[7]
-
Workflow Diagram
Caption: HPLC-UV workflow from preparation to final report.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for definitive identification. Its high separating power (GC) combined with the specific fragmentation patterns generated by mass spectrometry (MS) provides unambiguous structural confirmation.[8]
Scientific Principle & Causality
The sample is first vaporized in a heated inlet and separated in a capillary column based on its boiling point and interactions with the column's stationary phase. This compound is sufficiently volatile and thermally stable for GC analysis. After separation, the analyte enters the MS source, where it is ionized, typically by Electron Ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint.
Experimental Protocol: Identification
Instrumentation:
-
Gas Chromatograph with a capillary column inlet (Split/Splitless).
-
Mass Selective Detector (Single Quadrupole or higher).
-
GC-MS Data System with a spectral library (e.g., NIST).
Reagents and Materials:
-
This compound reference standard.
-
Ethyl acetate or Dichloromethane (GC grade).
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare a solution of the reference standard and the sample separately in a volatile solvent like ethyl acetate at a concentration of approximately 10-100 µg/mL.
-
No derivatization is required for this analyte.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard, nonpolar column providing excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for more concentrated samples. |
| Oven Program | Start 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min | A typical temperature program that ensures the analyte elutes as a sharp peak in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and all significant fragments. |
-
Data Analysis:
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the injected reference standard.
-
The mass spectrum should be matched against a reference library. Key expected fragments for this compound include m/z 86 (base peak, from [CH₂=N(C₂H₅)₂]⁺) and m/z 58.[1]
-
Workflow Diagram
Caption: GC-MS workflow for definitive analyte identification.
Method Comparison
The choice of analytical method depends on the specific goal, whether it is routine quantification, definitive identification, or a simple purity check.
Table 2: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Principle | Chromatographic separation & UV absorbance | Chromatographic separation & Mass fragmentation | Molecular absorbance of UV light |
| Specificity | High (based on retention time & UV spectrum) | Very High (based on retention time & mass spectrum) | Low (susceptible to interference from other absorbing species) |
| Primary Use | Quantification , Purity Testing | Identification , Structural Confirmation | Rapid Assay of Pure Substance |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Throughput | High | Moderate | Very High |
| Limitations | Requires reference standard for quantification. | Not ideal for non-volatile or thermally labile compounds. | Cannot distinguish between structurally similar compounds.[9] |
Conclusion
A suite of robust analytical methods is available for the analysis of this compound.
-
HPLC-UV is the recommended method for routine quantitative analysis in quality control environments due to its precision, accuracy, and high throughput.
-
GC-MS provides unparalleled specificity and is the definitive technique for structural confirmation and identification, particularly during impurity profiling and investigational studies.
-
UV-Visible Spectrophotometry serves as a rapid, simple, and cost-effective tool for assaying the pure substance, provided that interfering chromophores are absent.
The selection of the appropriate technique should be guided by the analytical objective, the sample matrix, and the required level of specificity and sensitivity, with all methods requiring proper validation to ensure data integrity.[7]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 189018, this compound. Retrieved from [Link].
-
ChemSynthesis. 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link].
-
ResearchGate. HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link].
-
Iraqi Journal of Pharmaceutical Sciences (2025). Determination of Procaine Hydrochloride by Two Spectrophotometric Methods in its Pharmaceutical Preparation and Human Blood Serum. Retrieved from [Link].
-
PubMed. High-speed liquid chromatographic determination of procaine in pharmaceuticals. Retrieved from [Link].
-
Pharmaffiliates. Procaine-impurities. Retrieved from [Link].
-
ACS Publications. 1-Phenyl-2-(diethylamino)ethyl 4-nitrobenzoate: a reagent that selectively precipitates several inorganic oxidizing anions. Retrieved from [Link].
-
Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link].
-
DEA Diversion Control Division. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link].
-
National Institutes of Health (NIH). This compound | C13H18N2O4 | CID 189018 - PubChem. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 883279, 2-(Dimethylamino)ethyl 4-nitrobenzoate. Retrieved from [Link].
-
SIELC Technologies. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link].
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link].
-
PubMed. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link].
-
ResearchGate. Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Retrieved from [Link].
-
National Center for Biotechnology Information (PMC). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link].
-
I.R.I.S. Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. Retrieved from [Link].
-
National Center for Biotechnology Information (PMC). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link].
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-speed liquid chromatographic determination of procaine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Unveiling Protein Function: A Guide to 2-Diethylaminoethyl 4-nitrobenzoate as a Potential Chemical Probe for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a potential, yet not explicitly documented, use of 2-Diethylaminoethyl 4-nitrobenzoate as a chemical probe for protein labeling. The proposed methodologies are extrapolated from established principles of protein chemistry and the known reactivity of structurally related acylating agents. This guide is intended to serve as a foundational resource for researchers to explore this potential application, and users should be aware that optimization and validation will be necessary.
Introduction: The Quest for Precision in Protein Labeling
The targeted modification of proteins with chemical probes is a cornerstone of modern chemical biology and drug discovery. It allows for the elucidation of protein function, the identification of drug targets, and the development of novel therapeutic and diagnostic agents. An ideal chemical probe should exhibit high reactivity towards its intended target under physiological conditions while minimizing off-target effects. Here, we explore the potential of this compound as a chemical probe for protein labeling, focusing on its utility as an acylating agent for nucleophilic amino acid residues.
This compound is a small molecule featuring a 4-nitrobenzoyl ester functional group. The electron-withdrawing nature of the nitro group at the para position of the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack. This inherent reactivity forms the basis of its potential application as a protein labeling agent.
Chemical Properties and Synthesis
This compound is a derivative of 4-nitrobenzoic acid and 2-(diethylamino)ethanol. Its key chemical identifiers are:
| Property | Value | Source |
| Molecular Formula | C13H18N2O4 | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| CAS Number | 13456-39-8 | [1] |
The synthesis of this compound can be achieved through the esterification of 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol. 4-Nitrobenzoyl chloride itself is a highly reactive acylating agent used in various organic syntheses.[2][3]
Proposed Mechanism of Action: Acylation of Nucleophilic Residues
The proposed mechanism for protein labeling by this compound involves the nucleophilic acyl substitution at the ester carbonyl group. Nucleophilic side chains of amino acid residues, primarily the ε-amino group of lysine and potentially the sulfhydryl group of cysteine, can act as nucleophiles.
Caption: Proposed mechanism of protein acylation.
The reaction is initiated by the attack of the nucleophilic amino acid side chain on the electrophilic carbonyl carbon of the 4-nitrobenzoyl ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the formation of a stable amide (or thioester) bond between the 4-nitrobenzoyl moiety and the protein. The 2-(diethylamino)ethanol moiety acts as the leaving group. The rate of this reaction is expected to be influenced by the pH of the reaction buffer, as the nucleophilicity of the amino groups is pH-dependent.
Experimental Protocols: A Hypothetical Framework
The following protocols are adapted from established methods for protein labeling with acylating agents, such as N-hydroxysuccinimide (NHS) esters.[4][5][6] These protocols have not been specifically validated for this compound and will require optimization.
Protocol 1: General Protein Labeling
Objective: To covalently label a purified protein with the 4-nitrobenzoyl group using this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF).
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for removing excess reagent.
Procedure:
-
Prepare the protein solution in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) that can compete with the protein for the labeling reagent.
-
Prepare a fresh solution of this compound in an organic solvent.
-
Add a 10- to 100-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The reaction time and temperature may need optimization.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Remove the excess, unreacted probe and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Characterize the labeled protein using appropriate analytical techniques (see below).
Workflow for General Protein Labeling
Caption: General workflow for protein labeling.
Protocol 2: Characterization of Labeled Protein
Objective: To confirm the successful labeling of the protein and determine the extent of modification.
Methods:
-
UV-Vis Spectroscopy: The incorporation of the 4-nitrobenzoyl group will introduce a new chromophore. The concentration of the labeled protein can be determined, and the degree of labeling can be estimated by measuring the absorbance at the characteristic wavelength of the 4-nitrobenzoyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass shift upon labeling, confirming covalent modification.
-
SDS-PAGE: While not quantitative, SDS-PAGE can be used to visualize the labeled protein and check for any gross changes in protein integrity.
-
Functional Assays: It is crucial to assess whether the labeling has affected the biological activity of the protein.
Potential Applications and Future Directions
The use of this compound as a chemical probe could open up several avenues of research:
-
Enzyme Active Site Mapping: If the probe reacts with a nucleophilic residue in the active site of an enzyme, it could serve as an irreversible inhibitor, allowing for the identification of key catalytic residues.
-
Protein-Protein Interaction Studies: By labeling one protein partner, it may be possible to study its interaction with other proteins.
-
Development of More Complex Probes: The 2-(diethylamino)ethyl group could potentially be modified to incorporate other functionalities, such as a fluorophore or a biotin tag, for detection and enrichment of labeled proteins.
Safety and Handling
Conclusion
While the direct application of this compound for protein labeling is not yet established in the scientific literature, its chemical structure suggests a strong potential as an acylating chemical probe. The protocols and mechanistic insights provided in this guide offer a starting point for researchers interested in exploring this promising avenue. As with any novel chemical probe, careful validation and optimization are paramount to ensure specific and meaningful results. The exploration of such new tools will undoubtedly contribute to the ever-expanding field of chemical biology and our understanding of the complex world of proteins.
References
-
Lundblad, R. L. Chemical Reagents for Protein Modification. 4th ed., CRC Press, 2013.[8]
-
Yang, X.-J. & Seto, E. An Expanding Repertoire of Protein Acylations. Mol. Cell. Proteomics17 , 1–10 (2018).[9]
-
Lundblad, R. L. Chemical Reagents for Protein Modification. 3rd ed., CRC Press, 2005.[10]
-
Smith, G. E. et al. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chem. Commun.56 , 7594–7597 (2020).[11]
-
Zhou, Z., Cironi, P., & Lin, H. Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. J. Am. Chem. Soc.126 , 13590–13591 (2004).[12]
-
Wright, M. H. et al. Chemical biology tools for protein labelling: insights into cell–cell communication. Essays Biochem.66 , 139–158 (2022).[13]
-
Yin, J., Liu, F., Li, X., & Walsh, C. T. Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. J. Am. Chem. Soc.126 , 7754–7755 (2004).[14]
-
Li, J. & Chen, P. R. Selective chemical labeling of proteins. Org. Biomol. Chem.14 , 5262–5272 (2016).[15]
-
Dempsey, D. R., Jiang, H., & Cole, P. A. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods Enzymol.639 , 335–351 (2020).[4]
-
Wang, L., Jackson, W. C., Stein, R. A. & Tsien, R. Y. Advances in chemical labeling of proteins in living cells. Curr. Opin. Chem. Biol.12 , 87–93 (2008).[16]
-
Jiang, H. & Cole, P. A. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Curr. Protoc.1 , e139 (2021).[5]
-
Dempsey, D. R., Jiang, H., Kalin, J. H., Chen, Z. & Cole, P. A. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv 2018.12.20.508365 (2018) doi:10.1101/508365.[17]
-
Boutureira, O. & Bernardes, G. J. L. Advances in Chemical Protein Modification. Chem. Rev.115 , 2174–2195 (2015).[18]
-
Duncan, J. A. & Gilman, A. G. Protein acyl thioesterases (Review). Expert Opin. Ther. Targets13 , 945–955 (2009).[19]
-
Jiang, H. & Cole, P. A. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Curr Protoc Chem Biol13 , e96 (2021).[20]
-
Dempsey, D. R., Jiang, H., & Cole, P. A. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology639 , 335-351 (2020).[6]
-
Lin, F.-T. et al. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv 2021.07.11.451991 (2021) doi:10.1101/2021.07.11.451991.[21]
-
Smith, G. E. et al. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chem. Commun.56 , 7594-7597 (2020).[22]
-
Mahesh, S., Adebomi, V., Muneeswaran, Z. & Raj, M. Bioinspired Nitroalkylation for Selective Protein Modification and Peptide Stapling. Angew. Chem. Int. Ed.59 , 3326–3331 (2020).[23]
-
Adams, R. & Jenkins, R. L. p-Nitrobenzoyl Chloride. Org. Synth.1 , 394 (1921).[25]
-
Stolz, D., Kazmaier, U. & Pick, R. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis2006 , 3341–3347 (2006).[26]
-
PubChem. 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. [Link][27]
-
Reddy, K. M., Kumar, A., & Prashanth, K. Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). ResearchGate (2018).[28]
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. An Expanding Repertoire of Protein Acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 15. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 16. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms [agris.fao.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. scite.ai [scite.ai]
- 21. biorxiv.org [biorxiv.org]
- 22. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates [organic-chemistry.org]
- 27. 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea | C21H30N4O6 | CID 70631894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
standard operating procedure for handling 2-Diethylaminoethyl 4-nitrobenzoate
Application Notes & Protocols for 2-Diethylaminoethyl 4-nitrobenzoate
A Comprehensive Guide to Safe Handling, Application, and Emergency Protocols for Research and Development
Disclaimer: This document is intended as a comprehensive guide for trained laboratory personnel. All procedures should be conducted in a designated chemical handling area with appropriate engineering controls and personal protective equipment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all local, state, and federal regulations regarding chemical handling and disposal.
Introduction and Scientific Context
This compound is an organic chemical compound that serves various roles in research and pharmaceutical development. It is recognized as a reference standard and can be an impurity in the synthesis of active pharmaceutical ingredients (APIs) like Procaine.[1] Its molecular structure, featuring a nitro aromatic group, an ester linkage, and a tertiary amine, dictates its chemical reactivity and necessitates specific handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
The presence of the 4-nitrobenzoate moiety suggests potential for biological activity and requires careful toxicological consideration, while the diethylaminoethyl group can influence its solubility and basicity. This guide provides a detailed framework for the safe and effective use of this compound, grounded in established principles of chemical safety and laboratory best practices.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its safe handling. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | [2] |
| CAS Number | 13456-39-8 | [2] |
| Molecular Formula | C13H18N2O4 | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| Appearance | Yellow crystalline powder (based on related compounds) | [3] |
| InChIKey | FRESWUPYXIRXMN-UHFFFAOYSA-N | [2] |
| SMILES | CCN(CC)CCOC(=O)C1=CC=C([O-])C=C1 | [2] |
Hazard Assessment and Safety Rationale
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components and data from analogous compounds, such as Ethyl 4-nitrobenzoate.[3]
-
Primary Hazards: Based on related compounds, this compound is anticipated to cause eye, skin, and respiratory tract irritation.[3]
-
Mechanism of Irritation: The nitroaromatic and ester functional groups can be reactive and may cause irritation upon direct contact with mucous membranes and skin. Inhalation of the dust can lead to respiratory irritation.
-
Sensitization Potential: Prolonged or repeated exposure may lead to skin sensitization or dermatitis.[3]
-
Combustibility: Like many organic powders, it is combustible, and finely dispersed dust can form explosive mixtures in the air.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound. This is based on best practices for handling potentially hazardous chemical compounds.[5][7]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Nitrile Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile offers good resistance to a range of chemicals. Double gloving minimizes risk in case of a tear.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood. | Primary engineering control to prevent inhalation.[5] |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill clean-up.[5] | For emergency situations or where exposure limits may be exceeded. |
Standard Operating Protocols
Pre-Experiment Preparation Workflow
Proper preparation is critical to a safe and successful experiment. The following workflow outlines the necessary preparatory steps.
Caption: Workflow for pre-experiment setup.
Handling and Experimental Protocol
-
Weighing and Transfer:
-
Perform all weighing operations on a tared container within the chemical fume hood to contain any dust.
-
Use a spatula for solid transfers. Avoid creating dust clouds.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Running Reactions:
-
Keep all reaction vessels closed or equipped with a condenser to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Keep the sash of the fume hood at the lowest possible height while working.[5]
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Properly label and store any resulting mixtures or products according to established laboratory procedures.
-
Storage and Waste Management
Storage Procedures
-
Container: Store in a tightly sealed, clearly labeled container.[6]
-
Location: Keep in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources.[4][6]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases.[4]
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency and First Aid Protocols
Immediate and appropriate response to an exposure is critical.
Emergency Response Flowchart
Sources
- 1. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Diethylaminoethyl 4-nitrobenzoate
Welcome to the technical support center for the synthesis of 2-Diethylaminoethyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is primarily achieved through the esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the bifunctional nature of the amino alcohol and the potential for side reactions. This guide will explore the common synthetic routes and provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the direct esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol and a two-step process involving the formation of an acid chloride intermediate.
-
Direct Esterification (e.g., Fischer-Speier or Formic Acid Catalyzed): This is a one-pot synthesis where 4-nitrobenzoic acid and 2-diethylaminoethanol are reacted in the presence of a catalyst.
-
Acid Chloride Route: This method involves converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-diethylaminoethanol.
Q2: Why is my yield consistently low?
A2: Low yields can stem from several factors. The most common culprits are incomplete reaction, side reactions, and product loss during workup and purification. Key areas to investigate include:
-
Inadequate water removal: In direct esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants.
-
Catalyst issues: The choice and amount of catalyst are critical. For Fischer esterification, strong acids like sulfuric acid are common, but the basicity of the amino alcohol can neutralize the catalyst.
-
Suboptimal reaction temperature and time: The reaction may require prolonged heating to reach completion.
-
Side reactions: The free amine in 2-diethylaminoethanol can react with the carboxylic acid to form an amide, or the product can be hydrolyzed during workup.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-nitrobenzoic acid and 2-diethylaminoethanol), you can observe the disappearance of the starting material spots and the appearance of a new, less polar product spot.
Q4: My product is an oil and won't solidify. What should I do?
A4: The presence of impurities or residual solvent often prevents the product from solidifying. Ensure that the solvent has been completely removed under reduced pressure. If the product is still an oil, purification by column chromatography is recommended. Seeding the oil with a small crystal of the pure product, if available, can also induce crystallization.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water in reagents or solvent. | 1. Use an appropriate catalyst (e.g., formic acid for direct esterification) or a stoichiometric amount of a stronger acid catalyst in Fischer esterification. 2. Increase the reaction temperature to ensure reflux. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. 4. Use anhydrous solvents and reagents. For direct esterification, employ a Dean-Stark apparatus to remove water azeotropically. |
| Multiple Spots on TLC | 1. Incomplete reaction (starting materials remain). 2. Formation of side products (e.g., amide formation). 3. Product degradation (hydrolysis). | 1. Increase reaction time or temperature. 2. Purify the crude product by column chromatography on silica gel. 3. During workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged exposure to acidic or strongly basic conditions. |
| Product is a Dark-Colored Oil | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities. | 1. Maintain the recommended reaction temperature. 2. Purify the product using column chromatography. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous phase to be basic (pH > 9) before extraction to ensure the product, a tertiary amine, is in its free base form and soluble in the organic layer. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Experimental Protocols
Method 1: Direct Esterification with Formic Acid Catalyst
This protocol is adapted from a patented procedure and offers a direct and efficient route.[1]
Materials:
-
4-Nitrobenzoic acid
-
2-Diethylaminoethanol
-
Formic acid (88%)
-
Toluene (or another suitable inert solvent)
-
5% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 4-nitrobenzoic acid (1 equivalent), 2-diethylaminoethanol (1.1 equivalents), and toluene.
-
Add a catalytic amount of formic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% aqueous sodium hydroxide solution to remove any unreacted 4-nitrobenzoic acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Fischer-Speier Esterification
This classic method utilizes a strong acid catalyst.
Materials:
-
4-Nitrobenzoic acid
-
2-Diethylaminoethanol
-
Concentrated sulfuric acid
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap as described in Method 1.
-
To the flask, add 4-nitrobenzoic acid (1 equivalent), 2-diethylaminoethanol (1.5 equivalents), and anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 equivalents).
-
Heat the mixture to reflux, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product as needed.
Visualizations
Reaction Mechanism: Fischer-Speier Esterification
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Data Presentation
Table 1: Comparison of Catalysts for Direct Esterification
| Catalyst | Typical Amount | Reaction Conditions | Reported Yield | Reference |
| Sulfuric Acid | Catalytic (0.1-0.3 eq.) | Reflux in toluene with a Dean-Stark trap | Moderate to Good (can be variable) | [2] |
| p-Toluenesulfonic Acid | Catalytic | Reflux in toluene with a Dean-Stark trap | Good | [2] |
| Formic Acid | Catalytic | Reflux in an inert solvent | Virtually quantitative on consumed acid | [1] |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | C₁₃H₁₈N₂O₄ | 266.29 g/mol | ~8.2 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.4 (t, 2H, -OCH₂-), ~2.8 (t, 2H, -NCH₂-), ~2.6 (q, 4H, -N(CH₂CH₃)₂), ~1.0 (t, 6H, -N(CH₂CH₃)₂) | ~165, ~150, ~135, ~130, ~123, ~63, ~51, ~47, ~12 |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 g/mol | ~8.3 (s, 4H, Ar-H), ~11.0 (br s, 1H, -COOH) | ~168, ~151, ~136, ~131, ~124 |
| 2-Diethylaminoethanol | C₆H₁₅NO | 117.19 g/mol | ~3.6 (t, 2H, -OCH₂-), ~2.6 (t, 2H, -NCH₂-), ~2.5 (q, 4H, -N(CH₂CH₃)₂), ~1.0 (t, 6H, -N(CH₂CH₃)₂) | ~60, ~52, ~47, ~12 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3][4]
-
The Royal Society of Chemistry. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link][5]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).[6]
-
Bond University. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link][7]
-
Semantic Scholar. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link][8]
-
SpectraBase. (n.d.). N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Esterification reaction mechanism with acid catalyst. Retrieved from [Link][10]
-
ERIC. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Retrieved from [Link][11]
-
Dialnet. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link][12]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link][2]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link][13][14]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) by coupling technique and its radioiodination: a potential melanoma imaging agent. Retrieved from [Link][16]
-
ResearchGate. (n.d.). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Retrieved from [Link][17]
-
Google Patents. (n.d.). Esterification of nitrobenzoic acids. Retrieved from [18]
-
ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link][19]
-
The Science Snail. (2023). Benzocaine synthesis from toluene and p-xylene. Retrieved from [Link][20]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link][21]
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. One moment, please... [operachem.com]
- 3. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. iajpr.com [iajpr.com]
- 7. pure.bond.edu.au [pure.bond.edu.au]
- 8. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. ERIC - EJ1263646 - A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterication, Journal of Chemical Education, 2020-Jul [eric.ed.gov]
- 12. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Category: Organic Chemistry - The Science Snail [sciencesnail.com]
- 21. sciencemadness.org [sciencemadness.org]
troubleshooting 2-Diethylaminoethyl 4-nitrobenzoate instability in solution
Welcome to the comprehensive technical support guide for 2-Diethylaminoethyl 4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound is an ester-containing compound that, like its well-studied analog procaine, is susceptible to degradation in solution. The primary pathway of degradation is the hydrolysis of the ester linkage, a reaction significantly influenced by factors such as pH, temperature, and the presence of light. This guide will equip you with the knowledge to anticipate, identify, and mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The principal degradation pathway is the hydrolysis of the ester bond. This reaction cleaves the molecule into 4-nitrobenzoic acid and 2-diethylaminoethanol. This process can be catalyzed by both acidic and basic conditions.
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by:
-
pH: The rate of hydrolysis is pH-dependent. Generally, ester hydrolysis is minimized in a slightly acidic to neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] For this reason, it is often recommended to store solutions at refrigerated temperatures.
-
Light: As a nitroaromatic compound, this compound may be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can potentially lead to the formation of degradation products.
-
Solvent Composition: The presence of water is necessary for hydrolysis. While non-aqueous solvents can be used, the compound's solubility and experimental requirements must be considered.
Q3: I am observing a rapid loss of my compound in solution. How can I confirm that hydrolysis is the cause?
A3: To confirm hydrolysis, you can employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By monitoring your sample over time, you would expect to see a decrease in the peak area of this compound and a corresponding increase in the peak areas of its degradation products, 4-nitrobenzoic acid and 2-diethylaminoethanol. A detailed protocol for a stability-indicating HPLC method is provided in this guide.
Q4: Can I do anything to improve the stability of my this compound solution?
A4: Yes, several strategies can be employed to enhance stability:
-
pH Adjustment: Buffering your solution to a slightly acidic pH (e.g., pH 4-6) can significantly slow down hydrolysis.
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (2-8°C) when not in use.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Selection: If your experimental design allows, consider using a co-solvent system with a reduced water content to decrease the rate of hydrolysis.[4]
-
Use of Stabilizers: In some formulations, complexing agents or antioxidants can be used to protect the ester linkage.[5][6]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in compound concentration | Hydrolysis of the ester linkage due to suboptimal pH or high temperature. | 1. Verify the pH of your solution and adjust to a slightly acidic range (pH 4-6). 2. Prepare solutions fresh before use and store them at 2-8°C. 3. Perform a time-course experiment using HPLC to monitor the degradation and confirm the appearance of expected degradation products. |
| Appearance of unknown peaks in chromatogram | Photodegradation or oxidative degradation. | 1. Protect your solution from light at all stages of preparation and storage. 2. De-gas your solvents to remove dissolved oxygen. 3. Conduct forced degradation studies (photolytic and oxidative) to identify the unknown peaks. |
| Precipitation in solution | Poor solubility of the compound or its degradation products at the working pH and concentration. | 1. Check the solubility of this compound and its expected degradation products (4-nitrobenzoic acid) at the pH of your solution. 2. Consider adjusting the pH or using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Objective: To establish an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
4-Nitrobenzoic acid reference standard
-
2-Diethylaminoethanol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Deionized water
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (based on the chromophore of the parent compound and 4-nitrobenzoic acid)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare individual stock solutions of 4-nitrobenzoic acid and 2-diethylaminoethanol.
-
Prepare a mixed standard solution containing all three compounds to check for resolution.
-
-
Method Optimization:
-
Inject the mixed standard solution and evaluate the separation of the three components.
-
Adjust the gradient profile and mobile phase composition as needed to achieve baseline separation.
-
-
Forced Degradation Studies (Method Validation):
-
Subject the this compound solution to forced degradation conditions as outlined in Protocol 2.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak. This confirms the stability-indicating nature of the method.[7][8][9]
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
For each condition, a solution of this compound (e.g., 0.1 mg/mL) is prepared and subjected to the following stresses:
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the drug solution.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the drug solution.
-
Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide to the drug solution.
-
Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Analyze by HPLC at each time point.
-
-
Photolytic Degradation:
-
Thermal Degradation:
-
Incubate the drug solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze by HPLC at various time points.
-
Data Analysis:
-
For each stress condition, compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify the peaks corresponding to the degradation products.
-
The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.
Visualizing Degradation and Troubleshooting
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the instability of this compound solutions.
References
-
How to prevent hydrolysis in a drug. (2017, September 2). Quora. Retrieved from [Link]
-
Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]
- Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. CoLab.
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. (2012, May 23). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Retrieved from [Link]
-
Forced Degradation Studies. Creative Biolabs. Retrieved from [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Retrieved from [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Guideline on Photostability Testing. BfArM. Retrieved from [Link]
-
Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. ResearchGate. Retrieved from [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. MDPI. Retrieved from [Link]
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab [colab.ws]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. bfarm.de [bfarm.de]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Solubility of 2-Diethylaminoethyl 4-nitrobenzoate
Welcome to the technical support guide for 2-Diethylaminoethyl 4-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide a structured approach to troubleshooting, grounded in physicochemical principles and supported by actionable protocols.
Section 1: Understanding the Molecule & the Challenge
This compound is a weakly basic ester. Its structure includes a tertiary amine group (diethylaminoethyl) which is susceptible to protonation, and a nitrobenzoate ester group, which is largely non-polar. The poor aqueous solubility in neutral conditions stems from the hydrophobic nature of the aromatic ring and the overall molecular structure.
However, the presence of the ionizable tertiary amine is the key to unlocking its solubility.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Nature | Weakly basic compound due to the tertiary amine (diethylaminoethyl moiety). | Inferred from structure |
| Primary Solubility Issue | Low intrinsic solubility in neutral aqueous media (e.g., water, PBS pH 7.4). | [2][3] |
| Key to Solubilization | The tertiary amine can be protonated at acidic pH to form a highly soluble salt. | [4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound crashing out when I dilute it in my neutral pH buffer?
A: This is a classic precipitation issue for a weakly basic compound. Your stock solution was likely prepared in an organic solvent (like DMSO) or an acidic aqueous solution where the compound was soluble. When you dilute this into a neutral buffer (e.g., PBS pH 7.4), the pH increases. This causes the protonated, soluble form of your compound to convert back to its neutral, poorly soluble free base form, leading to precipitation.[4][5]
Q2: What is the first and simplest thing I should try to dissolve this compound in an aqueous medium?
A: The most straightforward and effective method is pH adjustment .[5][6][7] By lowering the pH of your aqueous solvent, you will protonate the tertiary amine, forming a soluble salt (e.g., a hydrochloride salt if you use HCl). A good starting point is to prepare your solution in a buffer with a pH at least 2 units below the compound's pKa.
Q3: Can I use organic solvents? What are the common choices?
A: Yes. For initial stock solutions, water-miscible organic solvents are commonly used. This is a strategy known as co-solvency.[8][9] However, be mindful of the final concentration of the co-solvent in your experiment, as it can impact biological assays.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol (PEG 300/400).[10][11]
-
Important Caveat: While a co-solvent dissolves the compound, it doesn't prevent the precipitation described in Q1 upon significant aqueous dilution.[12]
Section 3: Systematic Troubleshooting Guide
This guide provides a logical workflow for addressing solubility issues, from the simplest to more advanced strategies.
Strategy 1: pH Adjustment (Primary Recommendation)
Scientific Rationale: The tertiary amine on this compound is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the environment is lower than the pKa of this amine, the equilibrium will shift towards the protonated, ionized (charged) form. This charged species is significantly more soluble in polar solvents like water than the neutral free base.[4][13]
Troubleshooting Steps:
-
Problem: Compound does not dissolve in water or neutral buffer (e.g., PBS pH 7.4).
-
Solution: Prepare a dilute acidic solution. Start with 0.1 M hydrochloric acid (HCl). Add the acid dropwise to an aqueous suspension of the compound until it fully dissolves. Alternatively, dissolve the compound directly in a pre-prepared acidic buffer (e.g., pH 4.0 citrate buffer).
-
-
Problem: Need to determine the optimal pH for dissolution.
-
Solution: Perform a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 8). This will experimentally determine the pH at which solubility is maximized and the pH at which it begins to precipitate. See Protocol 1 for a detailed method.
-
-
Problem: The final formulation must be close to neutral pH, but the compound precipitates.
-
Solution: This is a significant challenge. If the required concentration is low enough, you might remain below the solubility limit at neutral pH. If not, pH adjustment alone is not a suitable strategy, and you must proceed to Strategies 2, 3, or 4.
-
}
pH-Dependent Ionization and SolubilityStrategy 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[8][9] They work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic parts of the drug molecule.[]
Troubleshooting Steps:
-
Problem: A highly concentrated stock solution is needed for serial dilutions.
-
Solution: Use a neat water-miscible organic solvent. DMSO is a powerful solvent capable of dissolving many organic molecules at high concentrations. Ethanol is another common choice, particularly if DMSO interferes with the assay.[10]
-
-
Problem: The compound precipitates upon dilution from an organic stock into an aqueous buffer.
-
Solution 1 (Reduce Final Concentration): The simplest answer is to dilute further. Determine the maximum concentration achievable in your final assay buffer that does not cause precipitation.
-
Solution 2 (Use an Aqueous/Co-solvent Blend): Instead of diluting into a purely aqueous buffer, dilute into a buffer that already contains a certain percentage of a co-solvent. For example, a final buffer containing 5-10% ethanol or propylene glycol may be sufficient to keep the compound in solution.[2][8] See Protocol 2 for co-solvent screening.
-
| Co-Solvent | Typical Starting % (v/v) in Final Medium | Considerations |
| Ethanol | 5 - 20% | Generally well-tolerated in many cell-based assays at low %. |
| Propylene Glycol | 10 - 40% | Common in parenteral formulations; can be viscous.[2] |
| Polyethylene Glycol (PEG 400) | 10 - 50% | Another common choice for in-vivo formulations. |
| DMSO | < 1% (ideally < 0.5%) | Can have significant biological effects; use the lowest possible concentration. |
Strategy 3: Surfactant-Based Micellar Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can be partitioned into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[16][17][18]
Troubleshooting Steps:
-
Problem: pH adjustment and co-solvents are not viable due to experimental constraints (e.g., biological incompatibility).
-
Solution: Screen a panel of non-ionic surfactants. Non-ionic surfactants are generally less disruptive to biological systems than ionic ones.
-
Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.[15]
-
-
Problem: How to prepare a surfactant-based formulation.
-
Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC. Add the drug to this solution and mix (using sonication or vortexing) until it dissolves. The concentration of surfactant needed will depend on the amount of drug to be solubilized.
-
Strategy 4: Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] The non-polar nitrobenzoate portion of your molecule can fit inside this cavity, forming a non-covalent "inclusion complex."[21] This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19][22]
Troubleshooting Steps:
-
Problem: A stable, aqueous formulation is needed for parenteral administration, and co-solvents or surfactants are undesirable.
-
Problem: How to form an inclusion complex.
-
Solution: The most common laboratory method is co-lyophilization. Dissolve the cyclodextrin in water and the drug in a small amount of organic solvent. Mix the two solutions, freeze, and then lyophilize (freeze-dry) to obtain a solid powder of the complex, which can then be readily dissolved in water.[21] See Protocol 3 for a detailed method.
-
}
Cyclodextrin Inclusion Complex FormationSection 4: Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 8.0 in 1.0 pH unit increments.
-
Equilibration: Add an excess amount of this compound to a vial containing each buffer (e.g., 5 mg in 1 mL). Ensure solid is still visible.
-
Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the pH on the x-axis.
Protocol 2: Screening for Co-solvent Compatibility
-
Stock Solution: Prepare a high-concentration stock solution of the drug in 100% DMSO (e.g., 50 mg/mL).
-
Test Media: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% Ethanol).
-
Dilution: Add a small volume of the DMSO stock to each test medium to achieve the desired final drug concentration. For example, add 2 µL of the 50 mg/mL stock to 1 mL of test medium for a final concentration of 100 µg/mL.
-
Observation: Vortex briefly and observe immediately for any cloudiness or precipitation (Tyndall effect). Let the solutions stand for a set period (e.g., 1 hour) and observe again.
-
Evaluation: The lowest percentage of co-solvent that maintains a clear solution is the minimum required for that drug concentration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Co-lyophilization Method)
-
Molar Ratio: Choose a molar ratio of Drug:Cyclodextrin (e.g., 1:1 or 1:2). Use HP-β-CD or SBE-β-CD.
-
Dissolution:
-
In Vial A, dissolve the required molar amount of cyclodextrin in deionized water.
-
In Vial B, dissolve the drug in a minimal amount of a suitable organic solvent (e.g., acetonitrile or ethanol).[21]
-
-
Mixing: While stirring the cyclodextrin solution (Vial A), add the drug solution (Vial B) drop-wise. Stir the resulting mixture for 24 hours at room temperature.[21]
-
Freezing: Freeze the solution completely, for instance, by placing it in a -80°C freezer or using a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) and run a cycle until all the solvent is removed and a dry, fluffy powder remains.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex and should be readily soluble in water.
Section 5: References
-
Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 13, 2026.
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 7(2):9-16.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
-
Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
-
Valero, M. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
-
Desale, S. S., et al. (2022). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health (NIH).
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Valtcho D. Z. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and molecular structure. PubMed.
-
Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
-
Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
-
Co-solvency: Significance and symbolism. (2025). Wisdomlib.
-
Kharia, A. A. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 13, 2026.
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
-
Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. PubMed.
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
-
Raut, R. L. (2017). Cosolvency. Slideshare.
-
Chen, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
-
Shayan, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
-
Srichan, C. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
-
Chemsrc. (n.d.). 2-(dimethylamino)ethyl 4-nitrobenzoate | CAS#:38152-22-6. Retrieved January 13, 2026.
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved January 13, 2026.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
-
The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview.
-
PubChem. (n.d.). This compound. CID 189018. Retrieved January 13, 2026.
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved January 13, 2026.
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 4. jmpas.com [jmpas.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. wjbphs.com [wjbphs.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Cosolvency | PPTX [slideshare.net]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Micellar solubilization of drugs. [sites.ualberta.ca]
- 17. tandfonline.com [tandfonline.com]
- 18. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 23. oatext.com [oatext.com]
minimizing off-target effects of 2-Diethylaminoethyl 4-nitrobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Diethylaminoethyl 4-nitrobenzoate in their experiments. Our goal is to provide a comprehensive resource for understanding, identifying, and minimizing potential off-target effects to ensure the scientific integrity of your results.
Introduction: Understanding the Context of this compound
This compound is a chemical compound structurally related to the well-known local anesthetic, Procaine (Novocaine)[1][2]. In fact, it can be reduced to form 2-(diethylamino)ethyl 4-aminobenzoate, which is Procaine. This structural similarity suggests that its primary on-target effect is likely the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction[3].
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
Given its structural similarity to Procaine, the primary expected on-target effect is the blockade of voltage-gated sodium channels in excitable cells like neurons. This action inhibits the propagation of action potentials, leading to a local anesthetic effect[3].
Q2: Are there known or predicted off-target effects for this compound?
While specific off-target screening data for this compound is not extensively published, we can infer potential off-target interactions based on its chemical structure and the known effects of related compounds:
-
Coenzyme Q Biosynthesis: The 4-nitrobenzoate moiety has been shown to inhibit 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the coenzyme Q biosynthesis pathway[4]. This could have implications for mitochondrial function and cellular metabolism.
-
Sigma Receptor Binding: As a benzamide derivative, this compound may have an affinity for sigma receptors, which are involved in a variety of cellular signaling pathways[5][6].
-
Melanin Binding: Benzamide derivatives are also known to bind to melanin, which could be a factor in experiments using pigmented cells or tissues[5][6].
-
General Anesthetic-like Effects: At higher concentrations, local anesthetics can exhibit broader effects on the central nervous system (e.g., dizziness, restlessness) and cardiovascular system (e.g., changes in heart rate)[7][8].
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Use of Orthogonal Approaches: Validate your findings using a different method that targets the same protein but through a different mechanism (e.g., siRNA or CRISPR-mediated knockdown/knockout of the intended target).
-
Inactive Control Compounds: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against the primary target. This can help to identify non-specific effects of the chemical scaffold.
-
Rescue Experiments: If the compound induces a phenotype, attempt to "rescue" it by overexpressing the intended target protein. If the effect is on-target, increasing the target concentration may overcome the compound's inhibitory effect.
-
Dose-Response Analysis: On-target effects typically exhibit a sigmoidal dose-response curve, while off-target effects may only appear at higher concentrations and show a steeper, more toxic-like response.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a logical framework for troubleshooting common experimental problems that may be indicative of off-target effects.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
Problem 1: I am observing a cellular phenotype that is not consistent with the known function of the intended sodium channel target.
-
Possible Cause: This is a strong indicator of an off-target effect. The compound may be interacting with other proteins or pathways in the cell.
-
Troubleshooting Steps:
-
Verify Compound Integrity: First, confirm the purity and chemical identity of your batch of this compound using analytical methods like LC-MS and NMR.
-
Assess Cytotoxicity: Perform a basic cytotoxicity assay (e.g., MTT or LDH release) to determine if the observed phenotype is simply a result of cell death at the concentrations used.
-
Use an Orthogonal Approach: Use siRNA or CRISPR to knock down the intended sodium channel target. If this does not replicate the phenotype observed with the compound, it is likely an off-target effect.
-
Consider Potential Off-Targets: Based on the observed phenotype, hypothesize potential off-target pathways. For example, if you observe changes in cell metabolism, you might investigate effects on coenzyme Q biosynthesis[4].
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to identify which proteins in the cell are directly binding to your compound.
-
Problem 2: The dose-response curve for my assay is non-sigmoidal or shows a very narrow therapeutic window.
-
Possible Cause: A steep or unusual dose-response curve can indicate that off-target toxicity is occurring at concentrations close to where the on-target effect is observed.
-
Troubleshooting Steps:
-
Lower the Concentration Range: Determine the lowest effective concentration for the on-target effect and see if the toxicity-related phenotype is diminished.
-
Time-Course Experiment: Investigate whether the on-target and off-target effects have different kinetics. It might be possible to observe the on-target effect at an earlier time point before significant off-target toxicity manifests.
-
Employ a More Sensitive On-Target Assay: If possible, switch to a more sensitive assay for your primary target that allows you to work at lower, less toxic concentrations of the compound.
-
Problem 3: My in vitro results are not translating to my cell-based or in vivo models.
-
Possible Cause: Discrepancies between different experimental systems can arise from a number of factors, including off-target effects that are only present in a more complex biological context.
-
Troubleshooting Steps:
-
Metabolic Stability: Consider that this compound may be metabolized in cells or in vivo to active or inactive compounds. The parent compound is a nitro-aromatic, which can be subject to reduction by cellular nitroreductases.
-
Protein Binding: The compound may bind to plasma proteins or other macromolecules in your cell culture media or in vivo, reducing its free concentration and availability to the intended target.
-
Cellular Permeability: Ensure the compound is reaching its intracellular target if it is not a cell-surface protein.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to get a broader view of the compound's effects on cellular morphology and function[1].
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by observing the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle) for a specified time.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in lysis buffer.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
Aliquot and Heat: Aliquot the supernatant into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Precipitate Aggregated Proteins: Centrifuge the heated samples at high speed for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analyze Supernatant: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blot: Analyze the amount of the protein of interest remaining in the supernatant by SDS-PAGE and Western blotting. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct binding.
Protocol 2: MTT Assay for General Cytotoxicity
This protocol provides a quantitative measure of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Summary
| Potential Off-Target Class | Examples | Suggested Screening Method |
| Enzymes | Coq2, Kinases, Proteases | CETSA, In vitro activity assays, Kinase panel screening |
| Receptors | Sigma receptors, GPCRs | Radioligand binding assays, Reporter gene assays |
| Other Proteins | Melanin | Melanin binding assays |
| General Cellular Health | Mitochondrial function, Membrane integrity | Seahorse assay, LDH release assay, Apoptosis assays |
Conclusion
References
-
Circle 32 Dental. (2024). Possible Side Effects of Novocaine: A Dentist's Guide for Patients. Retrieved from [Link]
-
Yetman, D. & Wilson, D. R. (2017). How Long Does Novocaine Last?. Healthline. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are the side effects of Procaine Hydrochloride?. Retrieved from [Link]
-
Drugs.com. (2023). Procaine Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Tshibassu, M., et al. (2023). Procaine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
RxList. (2021). Procaine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
-
North Austin Dentistry. (n.d.). Possible Side Effects of Novocaine. Retrieved from [Link]
-
Brandenburg, H. (2020). 3 Ways to Wear Off Novocaine. Retrieved from [Link]
-
WebMD. (n.d.). Procaine - Uses, Side Effects, and More. Retrieved from [Link]
-
ResearchGate. (2018). Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). [Image]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NCBI. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
PubMed. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Retrieved from [Link]
- Ashby, J., et al. (1994). Evaluation of the genotoxicity of 4-diethylamino-4'-nitroazobenzene and seven analogues. Mutagenesis, 9(6), 517-21.
- Wang, Y., & Hekimi, S. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures.
Sources
- 1. circle32dental.com [circle32dental.com]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. colgate.com [colgate.com]
- 4. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Procaine Hydrochloride? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
Technical Support Center: Refining Purification Methods for 2-Diethylaminoethyl 4-nitrobenzoate
Welcome to the technical support center for 2-Diethylaminoethyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its molecular structure. The presence of a tertiary amine group makes the compound basic, while the nitro group and ester functionality introduce polarity. This amphiphilic nature can lead to difficulties in selecting an appropriate single-method purification strategy. Common issues include co-precipitation of starting materials, difficulty in removing structurally similar byproducts, and product loss during acid-base extractions if pH is not carefully controlled.
Q2: My compound appears as an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem, especially when impurities are present that depress the melting point of the mixture.[1] First, ensure your crude product is reasonably pure; a preliminary purification by acid-base extraction can remove many common impurities. If it still oils out, try adding a bit more of the more "soluble" solvent in a mixed-solvent system to slow down the rate of precipitation.[1] Alternatively, converting the free base to its hydrochloride salt can significantly improve its crystallinity. This is often done by dissolving the oily base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: As a tertiary amine, this compound can be susceptible to oxidation over time, especially when exposed to light and air.[2] For long-term stability, it is recommended to store the purified compound, preferably as its hydrochloride salt, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Both reversed-phase (with a C18 column) and normal-phase methods can be developed.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[7]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of the purification process, such as tracking the separation during column chromatography.[8][9]
Purification Troubleshooting & Method Selection
This section provides a logical workflow for selecting a purification strategy and troubleshooting common issues encountered during the process.
Diagram: Purification Method Selection Workflow
Caption: Decision workflow for selecting the appropriate purification strategy.
Troubleshooting Guide in Q&A Format
Scenario 1: Low Recovery After Acid-Base Extraction
Q: I performed a liquid-liquid extraction to separate my basic product from acidic and neutral impurities, but my final yield is very low. What went wrong?
A: This is a common issue often related to pH control and solubility.
-
Causality: this compound is an amine, making it a basic compound.[10] To move it into the aqueous phase, you must protonate it by washing the organic layer with an acid (like 1M HCl), converting the amine into a water-soluble ammonium salt.[11][12][13] To recover the product, you must then basify the aqueous layer (e.g., with NaOH) to deprotonate the ammonium salt, making it insoluble in water and extractable back into an organic solvent.[13] Low recovery can happen at several points:
-
Incomplete Protonation: If the acidic wash is not acidic enough, some of your product will remain in the organic layer and be discarded with the neutral impurities.
-
Incomplete Deprotonation: When recovering the product, if the aqueous layer is not made sufficiently basic, the product will remain in its protonated, water-soluble form, leading to poor recovery into the final organic layer.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product and making separation difficult.[10]
-
-
Troubleshooting Protocol:
-
Verify pH: Always use pH paper or a pH meter to check the aqueous layer at each step. During the acid wash, the pH should be ~1-2. During the final basification, the pH should be ~12-14.
-
Perform Multiple Extractions: Instead of one large extraction, perform three smaller extractions at each step. This is significantly more efficient at transferring the solute from one phase to another.[10]
-
Break Emulsions: If an emulsion forms, try adding a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[11] Gentle swirling instead of vigorous shaking can also prevent their formation.
-
Check All Layers: Before discarding any layer, take a small aliquot, spot it on a TLC plate, and develop it to ensure your product is not being accidentally thrown away.[14]
-
Scenario 2: Recrystallization Fails or Yields Impure Product
Q: I've tried to recrystallize my crude product, but it either "oils out," crashes out as a powder, or the final crystals are still impure according to HPLC.
A: This indicates a problem with solvent selection or the presence of persistent impurities.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[15][16] Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.[15][17]
-
"Oiling Out": Occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is often caused by cooling the solution too quickly or the presence of impurities.[1]
-
"Crashing Out": Rapid precipitation into a powder usually happens if the solution is cooled too fast, trapping impurities within the solid matrix.[1]
-
Persistent Impurities: If an impurity has very similar solubility properties to your product, it will co-crystallize.
-
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. Use the data to select a single solvent or a binary solvent system.
-
| Solvent System Example | Suitability for this compound | Rationale & Expert Insight |
| Ethanol/Water | Excellent Candidate | The compound is likely soluble in hot ethanol but less soluble in water. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly. This method is highly effective for moderately polar compounds.[16] |
| Ethyl Acetate/Hexanes | Good Candidate | A less polar system. Dissolve in a minimum of boiling ethyl acetate and add hexanes as the anti-solvent until turbidity is observed. This is a standard system for many organic compounds.[18] |
| Isopropanol | Possible Single Solvent | Test solubility. If the compound is sparingly soluble at room temperature but very soluble when hot, this could be an ideal single-solvent system, which is often easier to handle. |
Scenario 3: Product is Stuck on the Baseline or Streaking in Column Chromatography
Q: I'm trying to purify my compound using flash chromatography on silica gel, but it's either streaking badly or not moving from the origin (Rf = 0).
A: This is characteristic behavior for basic compounds like amines on acidic silica gel.
-
Causality: Silica gel is acidic and can strongly and sometimes irreversibly bind to basic compounds through strong acid-base interactions.[18][19] This leads to poor elution, significant tailing (streaking), and potential decomposition of the product on the column.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. A common choice is to use a solvent system containing 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[18] This base will preferentially interact with the acidic sites on the silica, allowing your product to elute properly.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying amines. Use the basic or neutral grade to avoid product degradation.[18]
-
Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be very effective, where the most polar compounds elute first.[5][8]
-
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for purifying polar compounds on polar stationary phases like silica, diol, or amine columns using aqueous-organic mobile phases.[19][20]
-
-
Step-by-Step Protocol for Modified Silica Gel Chromatography:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine to the developing solvent and observe the change in Rf. Aim for an Rf value between 0.2 and 0.4 for the best separation.[8]
-
Column Packing: Pack the column using the chosen mobile phase (containing the triethylamine). This ensures the entire stationary phase is deactivated before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, consider "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]
-
Elution: Run the column, collecting fractions and monitoring them by TLC to pool the pure product.
-
References
- Vertex AI Search. (n.d.). Acid–base extraction. Retrieved January 12, 2026.
- LibreTexts Chemistry. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved January 12, 2026.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved January 12, 2026.
- BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved January 12, 2026.
- Biotage. (2023).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 12, 2026.
- University of California, Los Angeles. (n.d.).
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved January 12, 2026.
- LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 12, 2026.
- JoVE. (2020). Video: Extraction - Concept. Retrieved January 12, 2026.
- California State University, Long Beach. (n.d.). Liquid/liquid Extraction. Retrieved January 12, 2026.
- American Chemical Society. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved January 12, 2026.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 12, 2026.
- University of Missouri-St. Louis. (n.d.).
- Scimplify. (n.d.). 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride Manufacturer and Suppliers. Retrieved January 12, 2026.
- SRIRAMCHEM. (n.d.). 2-(diethylamino)
- Pharmaffiliates. (n.d.). CAS No : 35288-46-1 | Product Name : 2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Retrieved January 12, 2026.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026.
- Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). 2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate | 1081824-15-8. Retrieved January 12, 2026.
- Millersville University. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 12, 2026.
- ResearchGate. (2025).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 12, 2026.
- PubChem. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 7. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sorbtech.com [sorbtech.com]
- 9. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. How To [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. Recrystallization [sites.pitt.edu]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. labex.hu [labex.hu]
- 20. biotage.com [biotage.com]
Technical Support Center: Scaling Up 2-Diethylaminoethyl 4-nitrobenzoate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Diethylaminoethyl 4-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our goal is to provide you with expert insights, robust protocols, and systematic troubleshooting strategies to ensure a successful, scalable, and safe process.
Overview of Synthesis Pathways
This compound, a key intermediate in the synthesis of the local anesthetic procaine, is typically synthesized via esterification.[1][2][3] The choice of starting materials significantly impacts the reaction conditions and scalability. The two most common routes start from either 4-nitrobenzoic acid or its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride.
Synthesis Pathway Diagram
The following diagram illustrates the primary synthesis routes.
Caption: Primary synthesis routes to this compound.
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
Issue 1: The reaction is sluggish or stalls, resulting in low conversion.
Q: My direct esterification of 4-nitrobenzoic acid and 2-diethylaminoethanol is not reaching completion, even with extended reaction times. What's causing this and how can I fix it?
A: This is a classic challenge in direct esterification, which is an equilibrium-controlled reaction. On a larger scale, inefficient removal of the water byproduct is the most common culprit.
-
Causality: The presence of water will drive the equilibrium back towards the starting materials, preventing full conversion. Furthermore, using strong mineral acids like H₂SO₄ or HCl as catalysts can be counterproductive.[4][5] The basic tertiary amine of 2-diethylaminoethanol will be protonated by the acid, forming a salt.[4] This reduces the nucleophilicity of the alcohol and effectively removes the reactant from the reaction mixture.
-
Troubleshooting Steps:
-
Optimize Water Removal: Ensure your large-scale setup includes an efficient Dean-Stark trap or a similar system for azeotropic removal of water. The choice of solvent is critical; use a water-immiscible solvent like xylene or toluene that forms an azeotrope with water.[4][6]
-
Re-evaluate Your Catalyst: Avoid strong mineral acids. Consider using a milder catalyst like formic acid, which has been shown to be effective.[5] Alternatively, the reaction can be driven to completion without a catalyst at higher temperatures (e.g., 135-140°C in xylene), relying solely on the efficient removal of water.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting reagent. If the reaction plateaus, it's a strong indication of an equilibrium issue.
-
Issue 2: The reaction via the 4-nitrobenzoyl chloride route is difficult to control.
Q: When scaling up the reaction between 4-nitrobenzoyl chloride and 2-diethylaminoethanol, I'm observing a strong exotherm that is difficult to manage. What are the risks and how can I improve control?
A: The reaction between an acyl chloride and an alcohol is rapid and highly exothermic.[1] Without proper control, this can lead to thermal runaway, causing side reactions, solvent boiling, and creating a significant safety hazard, especially given the presence of a nitro-aromatic compound.[7]
-
Causality: The high reactivity of the acyl chloride leads to a rapid release of heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
-
Troubleshooting Steps:
-
Controlled Addition: Implement a slow, controlled addition of one reagent to the other. Typically, the 2-diethylaminoethanol is added dropwise to a cooled solution of the 4-nitrobenzoyl chloride.
-
Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the cooling system is running before you begin the addition. For very large scales, you may need to calculate the expected heat evolution to ensure your cooling capacity is sufficient.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing more solvent mass to absorb the heat.
-
Real-time Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. Set safety limits to pause the addition if the temperature exceeds a predetermined threshold.
-
Issue 3: Product isolation and purification are proving difficult and inefficient at scale.
Q: On a small scale, I used column chromatography to purify my product. This isn't feasible for a multi-kilogram batch. My product is a thick oil or a solid that is difficult to handle. How can I develop a scalable purification strategy?
A: Moving away from chromatography is a critical step in process scale-up.[8][9] The key is to leverage the chemical properties of your product to enable purification by crystallization, precipitation, or extraction.
-
Causality: The product contains a basic tertiary amine, which allows for the formation of a salt. Salts are often crystalline, less soluble in organic solvents, and easier to handle than the free base.
-
Troubleshooting & Protocol Development:
-
Salt Formation: The most robust method for isolating this product is to convert it to its hydrochloride salt.[1] After the reaction is complete, the mixture can be dissolved in a suitable solvent (e.g., butyl acetate) and treated with hydrogen chloride (gas or a solution in an organic solvent) to precipitate the hydrochloride salt of this compound.[10]
-
Crystallization/Trituration:
-
If the free base is a solid: Develop a recrystallization procedure. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
If the free base is an oil: Attempt a trituration. This involves stirring the oil with a solvent in which it is insoluble (e.g., heptane, ether). Impurities may dissolve, and the oil may solidify.
-
-
Liquid-Liquid Extraction: Design an extractive workup to remove unreacted starting materials and byproducts. For example, after the reaction, you can wash the organic solution with an aqueous base (like sodium carbonate) to remove any unreacted 4-nitrobenzoic acid.
-
Troubleshooting Decision Workflow
Caption: Decision workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for large-scale production: direct esterification or the acyl chloride route?
Both routes are viable at an industrial scale. The choice depends on factors like cost, safety infrastructure, and available equipment.
| Feature | Direct Esterification (from Acid) | Acyl Chloride Route |
| Reactants | 4-Nitrobenzoic acid, 2-Diethylaminoethanol | 4-Nitrobenzoyl chloride, 2-Diethylaminoethanol |
| Cost | Generally lower starting material cost. | Higher cost for the acyl chloride. |
| Safety | Safer; avoids highly reactive acyl chloride. Main hazard is high temperature. | Higher hazard; acyl chloride is moisture-sensitive and the reaction is highly exothermic.[1] |
| Reaction Rate | Slower, equilibrium-limited. | Very fast, often complete in a short time.[1] |
| Byproducts | Water | HCl (needs to be neutralized) |
| Scalability | Good, but requires efficient water removal infrastructure. | Excellent, but requires robust cooling and controlled addition systems. |
Recommendation: For facilities with robust thermal management and safety protocols, the acyl chloride route is often preferred for its speed and high conversion. For those prioritizing lower-cost starting materials and avoiding highly reactive intermediates, optimizing the direct esterification route is a solid choice.
Q2: What are the expected side products, and how do I minimize them?
The most likely side reaction in direct esterification is the formation of an amide by reaction with the tertiary amine, though this is generally unfavorable. In the acyl chloride route, exposure to water can hydrolyze the 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid.
-
Minimization Strategies:
-
Use Anhydrous Conditions: Particularly for the acyl chloride route, ensure all solvents and reagents are dry to prevent hydrolysis.
-
Control Temperature: For the direct esterification, avoid excessively high temperatures that could lead to decomposition. For the acyl chloride route, low temperatures (-10 to 10 °C) can improve selectivity.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alcohol component (2-diethylaminoethanol) to ensure the complete conversion of the more expensive acid or acid chloride.
-
Q3: My final product needs to be used for GMP manufacturing. What purity level should I target?
For use as an intermediate in GMP (Good Manufacturing Practice) manufacturing, a purity of >98% is typically required, with specific limits on individual impurities. You must identify and quantify all impurities present at a level of 0.1% or higher. The final product should be a well-defined solid (like the hydrochloride salt) with consistent physical properties (melting point, appearance).
Scalable Experimental Protocol (Acyl Chloride Route)
This protocol describes the synthesis of this compound hydrochloride, a stable and easily handled solid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzoyl chloride | 185.56 | 185.5 g | 1.0 |
| 2-Diethylaminoethanol | 117.19 | 123.0 g | 1.05 |
| Toluene | - | 1.0 L | - |
| Anhydrous HCl (gas or solution) | 36.46 | As needed | - |
Procedure:
-
Reactor Setup: Charge a 3 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 4-nitrobenzoyl chloride (185.5 g) and toluene (1.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5°C using the cooling jacket.
-
Controlled Addition: Slowly add 2-diethylaminoethanol (123.0 g) to the reactor via an addition funnel over 1.5-2 hours. CRITICAL: Maintain the internal temperature below 10°C throughout the addition. A significant exotherm will be observed.[1]
-
Reaction: Once the addition is complete, allow the mixture to stir at 10°C for an additional 1 hour.
-
Monitoring: Take a sample for TLC or HPLC analysis to confirm the complete consumption of the 4-nitrobenzoyl chloride.
-
Precipitation: While maintaining the temperature below 20°C, bubble anhydrous hydrogen chloride gas through the reaction mixture or add a saturated solution of HCl in isopropanol. A thick white precipitate will form.
-
Isolation: Continue stirring for 30 minutes, then isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold toluene (2 x 200 mL) to remove any residual starting materials.
-
Drying: Dry the product, this compound hydrochloride, in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically high (>95%).
References
[1] Application Notes and Protocols: Synthesis of Procaine via 4-Nitrobenzoyl Chloride - Benchchem. (n.d.). Retrieved from [11] Synthesis of Procaine PDF | PDF | Anesthesia | Chemistry - Scribd. (n.d.). Retrieved from [12] 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate - C11H14N2O5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [10] EP0492494A1 - Process for the preparation of procaine - Google Patents. (n.d.). Retrieved from [6] Procaine synthesis - ChemicalBook. (n.d.). Retrieved from [2] Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate) - ResearchGate. (n.d.). Retrieved from [13] this compound | C13H18N2O4 | CID 189018 - PubChem. (n.d.). Retrieved from [3] Synthesis of Procaine - ResearchGate. (n.g.). Retrieved from [14] 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM. (n.d.). Retrieved from [8] Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2020). Retrieved from [4] Esterification of organic acids - US2935525A - Google Patents. (n.d.). Retrieved from [15] I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015). Retrieved from [5] US3660411A - Esterification process - Google Patents. (n.d.). Retrieved from [9] Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (n.d.). Retrieved from [7] Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2935525A - Esterification of organic acids - Google Patents [patents.google.com]
- 5. US3660411A - Esterification process - Google Patents [patents.google.com]
- 6. Procaine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Diethylaminoethyl 4-nitrobenzoate and Structurally Similar Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-Diethylaminoethyl 4-nitrobenzoate with its structural analogs, procaine and chloroprocaine. The analysis is grounded in physicochemical properties, pharmacological activity, and toxicological profiles, supported by experimental data and established scientific principles.
Executive Summary
This compound is an ester-type compound structurally related to the well-known local anesthetic procaine. The primary difference lies in the substitution at the para-position of the benzene ring—a nitro group (-NO2) instead of an amino group (-NH2). This seemingly minor chemical modification significantly alters the molecule's electronic properties, which in turn influences its physicochemical characteristics and, consequently, its anesthetic profile. This guide dissects these differences by comparing it to procaine and another clinically relevant analog, chloroprocaine, to provide a clear perspective on its potential performance and applications in research and drug development.
Section 1: Introduction to Ester-Type Local Anesthetics
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body.[1] The molecular structure of most local anesthetics, including the compounds discussed here, consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[2][3]
Ester-type local anesthetics are characterized by an ester linkage.[3] Their mechanism of action involves blocking voltage-gated sodium channels within the neuronal membrane, which prevents the influx of sodium ions necessary for depolarization and action potential propagation.[4][5][6] The anesthetic molecule must first penetrate the lipid-rich nerve membrane in its un-ionized (base) form. Once inside the axoplasm, it re-equilibrates, and the ionized (cationic) form binds to the sodium channel, inducing the nerve block.[2][7]
The compounds under review share the same 2-(diethylamino)ethyl ester portion but differ in the substituent on the aromatic ring:
-
This compound: Features a 4-nitro group.
-
Procaine: Features a 4-amino group.[4]
-
Chloroprocaine: Features a 4-amino group and a 2-chloro group.[8][9]
These differences are critical in defining their individual pharmacological profiles.
Caption: Core components of an ester local anesthetic and the key structural differences among the compared molecules.
Section 2: Comparative Physicochemical Properties
The onset, potency, and duration of local anesthetic action are intimately linked to two key physicochemical properties: the acid dissociation constant (pKa) and the lipid solubility (logP or partition coefficient).[10][11]
-
pKa: This value determines the proportion of ionized and un-ionized forms of the drug at a given pH.[10] Since the un-ionized form is required to cross the nerve membrane, a pKa closer to physiological pH (7.4) results in a faster onset of action.[2][10]
-
Lipid Solubility (logP): This property correlates directly with the anesthetic's potency.[12][13] Higher lipid solubility enhances the drug's ability to penetrate the lipid bilayer of the nerve membrane, leading to a greater concentration at the site of action.[11]
| Compound | Molecular Weight ( g/mol ) | pKa | LogP (Octanol/Water) | Onset of Action | Potency | Duration of Action |
| This compound | 266.29[14] | Estimated < 8.9¹ | Estimated > 1.9² | Potentially Fast | Moderate | Short-Intermediate |
| Procaine | 236.31[5] | 8.9[15] | 1.9[5] | Slow[5][15] | Low (1)[16] | Short (~1 hr)[15][16] |
| Chloroprocaine | 270.77[9] | ~9.0 | 2.2 (est.) | Fast (6-12 min)[17][18] | Low (1)[16] | Very Short (<1 hr)[16][19] |
| Tetracaine (for reference) | 264.36[20] | 8.5[21] | 3.65[20] | Slow | High (8)[16] | Long (up to 3.3 hrs)[16][21] |
¹The electron-withdrawing nitro group is expected to lower the pKa relative to procaine's amino group, increasing the proportion of the un-ionized form at physiological pH and thus potentially speeding onset. ²The nitro group generally increases lipophilicity compared to the amino group, suggesting a higher logP than procaine and potentially greater potency.
Section 3: Pharmacodynamic Comparison: Potency and Efficacy
The primary pharmacodynamic effect of these agents is the reversible blockade of voltage-gated sodium channels.[22] The potency of a local anesthetic is a measure of the concentration required to produce a defined level of nerve block and is strongly correlated with its lipid solubility.[12][13]
-
Procaine is considered the baseline for potency among ester anesthetics, with a relative potency of 1.[16] Its low lipid solubility contributes to its low potency.[15]
-
Chloroprocaine has a potency similar to procaine.[16]
-
This compound , with its predicted higher lipophilicity due to the nitro group, is hypothesized to be more potent than procaine. This increased ability to partition into the nerve membrane would lead to a higher effective concentration at the sodium channel binding site.
-
Tetracaine is included for reference as a high-potency ester anesthetic; its high lipid solubility gives it a potency approximately 8 times that of procaine.[16][21]
Caption: The un-ionized local anesthetic (LA) crosses the nerve membrane, while the ionized form (LA-H+) blocks the sodium channel from inside.
Section 4: Pharmacokinetic Comparison: Onset and Duration
Onset of Action: The speed of onset is primarily governed by the pKa.[10] Chloroprocaine has a very rapid onset of 6 to 12 minutes.[17] Procaine has a slower onset.[15] Given its likely lower pKa, this compound is expected to have a faster onset than procaine.
Metabolism and Duration of Action: As ester-type anesthetics, all three compounds are rapidly metabolized in the plasma by the enzyme pseudocholinesterase (or butyrylcholinesterase).[2][7][23] This rapid hydrolysis is responsible for their generally short duration of action and limits the risk of systemic toxicity compared to amide-type anesthetics, which are metabolized in the liver.[3][10]
-
Chloroprocaine is hydrolyzed extremely rapidly, even faster than procaine, resulting in a very short duration of action and a half-life of less than a minute.[10][16][17]
-
Procaine has a short duration of action, typically around one hour.[15]
-
The metabolic fate of This compound would also be hydrolysis by plasma esterases. The rate of this hydrolysis relative to procaine is a key determinant of its duration and would require experimental verification.
Section 5: Toxicology and Safety Profile
The primary toxicological concerns with local anesthetics involve the central nervous system (CNS) and cardiovascular system, usually resulting from excessive dosage or accidental intravascular injection.[3] For ester-type anesthetics, a specific concern is the potential for allergic reactions.
-
Allergic Reactions: The metabolism of procaine and chloroprocaine yields metabolites of para-aminobenzoic acid (PABA).[4][23][24] PABA is a known allergen, and it is this metabolite, not the parent drug, that is responsible for the higher incidence of allergic reactions seen with ester anesthetics.[10][25][26]
-
A Different Profile for 4-Nitrobenzoate: A key advantage of this compound is that its hydrolysis would produce 4-nitrobenzoic acid , not PABA. This fundamental difference in metabolites means it would not be expected to exhibit cross-allergenicity with PABA or other PABA-derivative compounds, potentially offering a safer alternative for patients with known sensitivities to traditional ester anesthetics.
Section 6: Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties of this compound, a standardized in vitro nerve block assay is essential. The isolated frog sciatic nerve preparation is a classic and reliable model for assessing the potency and onset of local anesthetics.[27][28]
Caption: Workflow for assessing local anesthetic efficacy using an isolated sciatic nerve preparation.
Step-by-Step Protocol: Isolated Sciatic Nerve Assay
-
Nerve Preparation:
-
Rationale: To obtain a viable and intact peripheral nerve for ex vivo testing.[28]
-
Procedure: Humanely euthanize a frog and dissect the sciatic nerves, ensuring minimal stretching or damage. Immediately place the nerves in chilled, oxygenated Ringer's solution.
-
-
Mounting and Equilibration:
-
Rationale: To establish a stable physiological environment and electrode interface for reliable signal recording.
-
Procedure: Mount the nerve across a series of silver-chloride electrodes in a nerve chamber. Perfuse the chamber with oxygenated Ringer's solution at a constant temperature (e.g., 20-22°C). Allow the nerve to equilibrate for at least 30-60 minutes.
-
-
Stimulation and Baseline Recording:
-
Rationale: To establish a stable, supramaximal baseline Compound Action Potential (CAP) against which the anesthetic effect can be measured.
-
Procedure: Apply a supramaximal electrical stimulus (e.g., 0.1 ms duration, 1 Hz) to the proximal end of the nerve. Record the resulting CAP from the distal end using a differential amplifier. Average multiple sweeps to obtain a stable baseline CAP amplitude.
-
-
Drug Application:
-
Rationale: To expose a defined segment of the nerve to the test compound and measure the resulting conduction block.
-
Procedure: Replace the Ringer's solution in the central compartment of the chamber with the local anesthetic solution (e.g., this compound, Procaine, or Chloroprocaine at various concentrations).
-
-
Measuring the Block:
-
Rationale: To quantify the time course and magnitude of the nerve block.
-
Procedure: Continue stimulating the nerve and record the CAP at regular intervals (e.g., every minute). The percentage of block is calculated as: (1 - (CAP_amplitude_drug / CAP_amplitude_baseline)) * 100.
-
Onset Time: Time to reach 50% or 90% of the maximum block.
-
Potency (EC50): The concentration of the drug that produces a 50% block at a specific time point.
-
Section 7: Conclusion and Future Directions
The analysis of this compound, in comparison to procaine and chloroprocaine, reveals a compound with a potentially advantageous pharmacological profile. The presence of the 4-nitro group is predicted to:
-
Increase Potency: Due to higher lipid solubility.
-
Speed Onset of Action: Due to a lower pKa.
-
Eliminate PABA-related Allergenicity: By producing a non-PABA metabolite upon hydrolysis.
These hypotheses, however, require empirical validation. The experimental protocol outlined provides a robust framework for quantifying the potency, onset, and duration of action. Further research should also focus on its rate of hydrolysis by plasma esterases and a comprehensive toxicological screening. Should these properties be confirmed, this compound could represent a valuable lead compound in the development of new local anesthetics, particularly for patients with sensitivities to traditional ester-based agents.
References
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]
-
Elsevier. (2024). What are examples of ester local anesthetics and how are they metabolized?. ClinicalKey AI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procaine Base: Understanding its Chemical Properties and Pharmaceutical Applications. inno-pharmchem.com. [Link]
-
Merck Index. (n.d.). Procaine. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Procaine. PubChem. [Link]
-
PharmaCompass. (n.d.). Chloroprocaine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of Tetracaine HCl: Properties and Applications in Medicine. inno-pharmchem.com. [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. [Link]
-
Wikipedia. (n.d.). Tetracaine. [Link]
-
Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. [Link]
-
Covino, B. G. (1981). Pharmacodynamic and pharmacokinetic aspects of local anesthetics. International Dental Journal, 31(3), 157–164. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroprocaine. PubChem. [Link]
-
Chemsrc. (n.d.). 2-(dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
Wikipedia. (n.d.). Chloroprocaine. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroprocaine Hydrochloride. PubChem. [Link]
-
Yarrow, S., & Smith, J. (2015). Basic pharmacology of local anaesthetics. BJA Education, 15(3), 127–132. [Link]
-
Lee, H. J., et al. (2015). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Anesthesiology and Pain Medicine, 5(5), e29653. [Link]
-
Drugs.com. (2025). Chloroprocaine (Professional Patient Advice). [Link]
-
ResearchGate. (n.d.). Para-aminobenzoic derivatives of local anesthetics. [Link]
-
BioKB. (n.d.). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. [Link]
-
Drugs.com. (2025). Chloroprocaine: Package Insert / Prescribing Information. [Link]
-
YouTube. (2024). Local Anaesthetic Agents. [Link]
-
ResearchGate. (n.d.). Chemical and physical properties of the three considered long-acting local anesthetics. [Link]
-
MDPI. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. [Link]
-
ResearchGate. (n.d.). Allergies to local anesthetics - The real truth. [Link]
-
PubMed Central. (n.d.). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. [Link]
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675. [Link]
-
Eggleston, S. T., & Lush, L. W. (1996). Understanding allergic reactions to local anesthetics. The Annals of Pharmacotherapy, 30(7-8), 851–857. [Link]
-
ResearchGate. (n.d.). Experimental setup to test DC block of frog sciatic nerve. [Link]
-
Lirk, P., et al. (2018). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Journal of Visualized Experiments, (139), 58249. [Link]
-
National Center for Biotechnology Information. (2025). Tetracaine. StatPearls. [Link]
-
National Center for Biotechnology Information. (n.d.). Procaine. StatPearls. [Link]
-
PubMed Central. (2023). Quantitative assessment of ultrasound-guided sciatic nerve block – A comparison of a single-point versus two-point injection technique: A randomised controlled, double-blinded trial. [Link]
-
Dovepress. (2023). Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study. [Link]
Sources
- 1. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 4. nbinno.com [nbinno.com]
- 5. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Procaine hydrochloride | NMDAR | Histone Demethylase | TargetMol [targetmol.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Chloroprocaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Procaine | 59-46-1 [chemicalbook.com]
- 16. Pharmacodynamic and pharmacokinetic aspects of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. drugs.com [drugs.com]
- 19. Chloroprocaine - Wikipedia [en.wikipedia.org]
- 20. echemi.com [echemi.com]
- 21. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Chloroprocaine Hydrochloride | C13H20Cl2N2O2 | CID 441348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Understanding allergic reactions to local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 2-Diethylaminoethyl 4-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Numbness - Understanding the Immunological Identity of an Ester Anesthetic
2-Diethylaminoethyl 4-nitrobenzoate is a compound belonging to the ester class of local anesthetics. Structurally, it is an ester of 4-nitrobenzoic acid and 2-diethylaminoethanol[1]. Like its well-known counterparts such as procaine and benzocaine, its primary pharmacological function is to induce a reversible blockade of nerve impulse conduction, resulting in localized anesthesia[2]. However, the clinical utility and safety profile of any drug are dictated by more than just its primary mechanism of action. For ester local anesthetics, the metabolic pathway is a critical determinant of its potential for hypersensitivity reactions and, consequently, its cross-reactivity profile.
True allergic reactions to local anesthetics are rare, accounting for less than 1% of all adverse reactions[3][4]. Nevertheless, the potential for severe, IgE-mediated Type I (anaphylactic) or T-cell-mediated Type IV (contact dermatitis) reactions necessitates a thorough understanding of the underlying immunological mechanisms[5][6]. This guide provides an in-depth analysis of the cross-reactivity profile of this compound, grounded in its metabolic fate and compared with key alternatives. We will explore the biochemical basis for these reactions and provide validated experimental protocols for their assessment, enabling researchers and clinicians to make informed decisions in drug development and patient care.
The Metabolic Lynchpin: Para-aminobenzoic Acid (PABA)
The key to understanding the cross-reactivity of this compound and other ester anesthetics lies in their metabolism. These compounds are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase[2][7]. This enzymatic cleavage breaks the ester bond, yielding two primary metabolites. While the amino alcohol portion is generally inert, the other metabolite—a derivative of benzoic acid—is the immunologically significant component.
For the vast majority of ester anesthetics like procaine and benzocaine, this metabolite is para-aminobenzoic acid (PABA)[2][7][8][9]. PABA is a well-documented allergen and the primary sensitizing agent responsible for hypersensitivity reactions associated with this drug class[2][9][10]. Although this compound itself contains a nitro- group instead of the amino- group found in procaine, its structural similarity to PABA-producing esters is the foundation for cross-reactivity concerns. The immune system, once sensitized to PABA or a similar "para-amino" structure, can recognize and react to other molecules sharing this chemical motif[11].
This metabolic pathway is fundamentally different from that of amide-class local anesthetics (e.g., lidocaine, mepivacaine), which undergo enzymatic degradation in the liver[2][7]. This metabolic distinction is the primary reason why cross-reactivity between ester and amide classes is considered extremely rare[12][13].
Caption: Metabolic pathway of ester local anesthetics leading to the formation of PABA.
Comparative Cross-Reactivity Profile
The likelihood of a patient sensitized to one compound reacting to another is governed by structural similarity. For this compound, the cross-reactivity landscape can be divided into high-risk and low-risk categories.
| Compound / Class | Chemical Group | Metabolic Profile | Cross-Reactivity Potential with this compound | Rationale & Supporting Evidence |
| Procaine, Benzocaine, Tetracaine | Ester Anesthetics | Hydrolyzed to PABA | High | Shared ester linkage and metabolism to the highly antigenic PABA molecule. Cross-reactivity among ester anesthetics is well-established.[2][9][14] |
| Para-aminobenzoic acid (PABA) Esters | PABA Derivatives | Contain or are metabolized to PABA | High | Direct structural similarity. Often found in sunscreens (e.g., Padimate O) and can be a source of primary sensitization.[10][11] |
| Sulfonamides | "Para-amino" compounds | Structurally similar to PABA | Moderate | Some sulfonamides are structural analogues of PABA. While not universal, cross-reactivity has been reported, and caution is advised.[9][10] |
| Parabens (e.g., Methylparaben) | Preservatives | Metabolized to p-hydroxybenzoic acid | Low to Moderate | Structurally similar to PABA, but cross-reactivity is debated and not consistently observed. Parabens are used as preservatives in some anesthetic solutions (both ester and amide), which can confound allergy diagnosis.[15][16][17] |
| Lidocaine, Mepivacaine, Bupivacaine, Articaine | Amide Anesthetics | Hepatic metabolism; no PABA formation | Very Low / Negligible | Fundamentally different metabolic pathway. Amide anesthetics are the recommended alternative for patients with a confirmed ester anesthetic allergy.[3][7][12][13] |
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of drug hypersensitivity requires objective testing. The choice of test depends on the suspected immunological mechanism (i.e., immediate Type I vs. delayed Type IV). A diagnostic workup should be performed by an experienced allergist within 4 weeks to 6 months after the adverse reaction[18][19][20].
Protocol 1: Epicutaneous (Patch) Testing for Delayed Hypersensitivity (Type IV)
Patch testing is the gold standard for diagnosing allergic contact dermatitis, a form of delayed hypersensitivity.
Objective: To determine if a patient’s T-cells recognize and react to the anesthetic when applied to the skin.
Methodology:
-
Allergen Preparation: The suspected local anesthetic (e.g., this compound, benzocaine) is prepared at a non-irritating concentration, typically 1-10% in petrolatum. A standard series of local anesthetics should be tested.
-
Application: A small amount of each allergen is applied to a specific patch test chamber (e.g., Finn Chambers® on Scanpor® tape). These are then applied to the patient's upper back. A negative control (petrolatum only) must be included.
-
Incubation: The patches remain in place for 48 hours, during which time the patient must keep the area dry.
-
First Reading: At 48 hours, the patches are removed, and an initial reading is performed approximately 30-60 minutes later to allow any pressure-related erythema to subside.
-
Second Reading: A second reading is performed at 72 or 96 hours. This delayed reading is critical as some relevant reactions may not be apparent at 48 hours.
-
Interpretation: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from doubtful (+/-) to extreme (+++). A positive reaction typically involves erythema, induration, and possibly papules or vesicles.
Caption: Standardized workflow for epicutaneous (patch) testing.
Protocol 2: Lymphocyte Transformation Test (LTT) for T-Cell Sensitization
The LTT is an in vitro method to detect drug-specific memory T-cells in a patient's blood sample. It is a specialized test for delayed hypersensitivity.[21][22]
Objective: To measure the proliferative response of a patient's T-lymphocytes after being exposed to the drug in vitro.[23][24]
Methodology:
-
Blood Collection: Collect a heparinized peripheral blood sample from the patient.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a suitable medium. Divide the cells into several wells:
-
Negative Control: Cells with culture medium only.
-
Positive Control: Cells with a non-specific mitogen (e.g., phytohemagglutinin, PHA) to ensure the lymphocytes are capable of proliferating.
-
Test Wells: Cells exposed to various concentrations of the suspect drug(s).
-
-
Incubation: Incubate the cultures for 5 to 7 days to allow time for drug-specific memory T-cells to proliferate.
-
Proliferation Assay: Measure the degree of cell proliferation. The classic method involves adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into newly synthesized DNA. Modern, non-radioactive methods use dyes like CFSE or measure ATP content as an indicator of cell viability and proliferation.[22][24]
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or other measurement from the test wells by the mean CPM of the negative control wells. An SI value greater than a predefined cutoff (typically 2 or 3) is considered a positive result, indicating T-cell sensitization to the drug. The sensitivity of the LTT can be in the range of 60-78%, with a specificity around 85%.[21][23]
Clinical Decision Pathway
For a patient presenting with a history of an adverse reaction to a local anesthetic, a structured approach is crucial to ensure safety and identify viable alternatives.
Caption: Clinical decision workflow for suspected local anesthetic allergy.
Conclusion and Recommendations
The cross-reactivity profile of this compound is intrinsically linked to its classification as an ester-type local anesthetic. The primary driver for immunological reactions is its structural relationship to para-aminobenzoic acid (PABA), a potent and well-characterized allergen that serves as a common metabolite for this entire class of drugs[2][7][9].
Key Takeaways for Researchers and Developers:
-
High In-Class Cross-Reactivity: There is a high probability of cross-reactivity between this compound and other ester anesthetics (procaine, benzocaine, tetracaine) as well as other PABA-containing compounds[2][10].
-
Low Between-Class Cross-Reactivity: Cross-reactivity with amide-type local anesthetics (lidocaine, articaine, mepivacaine) is negligible due to different metabolic pathways[12][13]. Preservative-free amide anesthetics are the safest alternative for individuals with a confirmed allergy to any ester anesthetic[15].
-
Validated Testing is Essential: A mere history of an adverse event is often unreliable[4][25]. A definitive diagnosis requires a structured allergological workup, including patch testing for delayed reactions and, where appropriate, skin prick/intradermal tests for immediate reactions[18][26]. The Lymphocyte Transformation Test offers a valuable in vitro tool for confirming T-cell sensitization[21][23].
-
Consider Preservatives: The presence of preservatives like methylparaben (which is structurally similar to PABA) or sulfites in multi-dose vials can be a source of hypersensitivity, confounding the diagnosis[9][17]. Testing should ideally be performed with preservative-free preparations.
By understanding these principles and employing rigorous diagnostic protocols, the risks associated with local anesthetic hypersensitivity can be effectively managed, ensuring both patient safety and the advancement of robust drug development programs.
References
-
Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809–820. [Link]
-
Elsevier. (n.d.). What are examples of ester local anesthetics and how are they metabolized? ClinicalKey. [Link]
-
Hollmann, M. W., & Hetta, D. F. (2000). Basic pharmacology of local anaesthetics. BJA CEPD Reviews, 1(1), 1-3. [Link]
-
Cook County Emergency Medicine Residency. (2020). PharmD Pearls: Local Anesthetic Allergy. Cook County Emergency Medicine Residency. [Link]
-
Pichler, W. J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820. [Link]
-
Sascha, K., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work? Allergy, 77(6), 1917-1920. [Link]
-
Kovács, A., et al. (2023). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. International Journal of Molecular Sciences, 24(7), 6734. [Link]
-
Xeno Diagnostics. (n.d.). Lymphocyte Transformation Test (LTT). Xeno Diagnostics. [Link]
-
Sasseville, D. (2005). Parabens: A Review of Epidemiology, Structure, Allergenicity, and Hormonal Properties. Medscape. [Link]
-
IADVL Task Force. (2012). Guidelines for administration of local anesthesia for dermatosurgery and cosmetic dermatology procedures. Indian Journal of Dermatology, Venereology, and Leprology, 78(7), 124. [Link]
-
Johnson, B. S. (2024). Local and Regional Anesthesia. Medscape. [Link]
-
Fellinger, C., et al. (2013). Allergy to local anesthetics: Specific IgE demonstration to both amides and esters in a single patient. Journal of Investigational Allergology and Clinical Immunology, 23(1), 60-62. [Link]
-
Bina, B., et al. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. Journal of Asthma and Allergy, 14, 69–77. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Finder, R. L., & Moore, P. A. (2002). Allergies to local anesthetics - The real truth. Journal of the American Dental Association, 133(7), 834-840. [Link]
-
Eggleston, S. T., & Lush, L. W. (1996). Understanding allergic reactions to local anesthetics. The Annals of Pharmacotherapy, 30(7-8), 851–857. [Link]
-
NUS Blog. (n.d.). Parabens, PABA, and Allergies to Local Anaesthetics. NUS Blog. [Link]
-
ResearchGate. (n.d.). Reactivity to both ester and amide local anaesthetics. ResearchGate. [Link]
-
DermNet NZ. (n.d.). Allergy to PABA. DermNet. [Link]
-
Cleveland Clinic. (n.d.). Allergic Reactions to Local Anesthetics. Cleveland Clinic Center for Continuing Education. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. PubChem Compound Database. [Link]
-
KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. KnowledgeDose. [Link]
-
Curtis, G. H., & Crawford, P. F. (1951). Cutaneous sensitivity to monoglycerol para-aminobenzoate. Cleveland Clinic Quarterly, 18(1), 35-41. [Link]
-
Giovannitti, J. A., & Bennett, C. R. (1979). A Guideline to Local Anesthetic Allergy Testing. Anesthesia Progress, 26(6), 157–163. [Link]
-
Worm, M., et al. (2016). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG). Allergologie select, 1(1), 90–100. [Link]
-
LookChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. LookChem. [Link]
-
Aslan, S., et al. (2024). New Protocol Accurately Diagnoses Pediatric Anesthetic Allergy. HCPLive. [Link]
-
ChemSynthesis. (n.d.). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. ChemSynthesis. [Link]
-
Canfield, D. W., & Gage, T. W. (1987). A Guideline to Local Anesthetic Allergy Testing. Anesthesia Progress, 34(5), 157-163. [Link]
-
ClinicSearch. (n.d.). The Usefulness of Skin Prick and Patch Testing for Local Anesthetics in Clinical Practice for Patients with Sulfite Allergy. ClinicSearch. [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Evaluation and Management of Drug Hypersensitivity: General Concepts. ResearchGate. [Link]
-
Chemsrc. (n.d.). 2-(dimethylamino)ethyl 4-nitrobenzoate. Chemsrc. [Link]
-
Jakob, T., et al. (2015). Guideline for allergological diagnosis of drug hypersensitivity reactions. Allergo Journal International, 24(5), 143-158. [Link]
-
Semantic Scholar. (n.d.). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Semantic Scholar. [Link]
-
Jakob, T., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions. ResearchGate. [Link]
-
González-Delgado, P., et al. (2006). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Journal of Investigational Allergology & Clinical Immunology, 16(5), 311-313. [Link]
-
Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Allergic Drug Reactions. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. [Link]
-
ResearchGate. (n.d.). Cross-reactivity pattern of a rare presentation of generalized delayed-type hypersensitivity to local anaesthetics. ResearchGate. [Link]
-
Kim, M. H., et al. (2013). Multiple cross-reactivity to several types of neuromuscular blocking agents in a patient with rocuronium anaphylaxis. Korean Journal of Anesthesiology, 64(1), 83–86. [Link]
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exodontia.info [exodontia.info]
- 5. Allergic Drug Reactions - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. ccjm.org [ccjm.org]
- 12. PharmD Pearls: Local Anesthetic Allergy — Cook County Emergency Medicine Residency [cookcountyem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding allergic reactions to local anesthetics [pubmed.ncbi.nlm.nih.gov]
- 16. Parabens, PABA, and Allergies to Local Anaesthetics – PharmaNUS [blog.nus.edu.sg]
- 17. Pharmacotherapy Update | Allergic Reactions to Local Anesthetics [clevelandclinicmeded.com]
- 18. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Swiss Society for Allergy and Immunology (SGAI), the Austrian Society for Allergology and Immunology (ÖGAI), the German Academy of Allergology and Environmental Medicine (DAAU), the German Center for Documentation of Severe Skin Reactions and the German Federal Institute for Drugs and Medical Products (BfArM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG), the German Society for Pneumology (DGP), the German Society of Otorhinolaryngology, Head and Neck Surgery, the Austrian Society of Allergology and Immunology (ÖGAI), the Austrian Society of Dermatology and Venereology (ÖGDV), the German Academy of Allergology and Environmental Medicine (DAAU), and the German Documentation Center for Severe Skin Reactions (dZh) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 25. A Guideline to Local Anesthetic Allergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clinicsearchonline.org [clinicsearchonline.org]
A Comparative Guide to 2-Diethylaminoethyl 4-nitrobenzoate and Other Nitrobenzoate Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of local anesthetic development, the nuanced interplay of a molecule's structural components dictates its efficacy and safety profile. This guide provides an in-depth comparison of 2-Diethylaminoethyl 4-nitrobenzoate against its parent compound, procaine, and other relevant nitrobenzoate derivatives. By examining the structure-activity relationships and providing detailed experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and evaluation of novel local anesthetics.
Introduction: The Significance of the Benzoate Scaffold in Local Anesthesia
The benzoate ester scaffold is a cornerstone in the design of local anesthetics. Procaine, or 2-(diethylamino)ethyl 4-aminobenzoate, was one of the first synthetic local anesthetics and has served as a prototype for numerous derivatives.[1][2] These agents function by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the transmission of pain signals.[2][3] The quintessential structure of these local anesthetics comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic terminal amine.[2] This tripartite structure is crucial for the molecule's ability to interact with the sodium channel from within the neuron.
This guide focuses on this compound, a close structural analog of procaine where the para-amino group is replaced by a nitro group.[4] While this compound is often referenced as an impurity or intermediate in the synthesis of procaine, its distinct electronic properties conferred by the nitro group warrant a thorough investigation into its potential as a local anesthetic agent in its own right.[5][6] Understanding the impact of this substitution is paramount for designing new derivatives with potentially enhanced properties such as increased potency or duration of action.
Mechanism of Action: A Shared Pathway with Nuanced Differences
The fundamental mechanism of action for all ester-type local anesthetics, including this compound and its derivatives, is the blockade of voltage-gated sodium channels.[2][3] In their protonated, positively charged form, these molecules bind to a specific site within the pore of the sodium channel, stabilizing the channel in its inactivated state and preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.
dot
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
The potency and efficacy of a local anesthetic are intrinsically linked to its physicochemical properties, namely its lipid solubility and its dissociation constant (pKa).[7] Higher lipid solubility facilitates the passage of the uncharged form of the anesthetic across the nerve membrane, while the pKa determines the proportion of the molecule that is in the active, charged form at physiological pH.
Structure-Activity Relationship: The Influence of the Nitro Group
The substitution of an amino group with a nitro group at the para position of the benzoate ring in this compound is expected to significantly alter its electronic and physicochemical properties, thereby influencing its anesthetic profile.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, in contrast to the electron-donating amino group in procaine. This electronic difference can affect the polarity of the carbonyl group in the ester linkage, which may influence its binding affinity to the sodium channel receptor.[8]
-
Lipid Solubility: The nitro group generally increases the lipophilicity of a molecule. Increased lipid solubility is often correlated with higher anesthetic potency and a longer duration of action.[2][7] However, this can also lead to increased toxicity.
-
pKa: The pKa of the tertiary amine is a critical determinant of the onset of action. A lower pKa results in a larger fraction of the uncharged base at physiological pH, leading to a faster onset. The electronic nature of the aromatic ring substituent can influence the pKa of the distal amine.
Comparative Analysis with Other Nitrobenzoate Derivatives
To provide a comprehensive comparison, we will consider this compound in the context of its parent compound, procaine, and other relevant local anesthetics.
| Compound | Structure | Key Physicochemical Properties | Expected Anesthetic Profile |
| This compound | CCN(CC)CCOC(=O)C1=CC=C([O-])C=C1 | Higher lipophilicity and likely different pKa compared to procaine. | Potentially higher potency and longer duration of action than procaine, but onset of action is uncertain. |
| Procaine | CCN(CC)CCOC(=O)C1=CC=C(N)C=C1 | Low lipid solubility, high pKa (8.9).[3] | Low potency, slow onset, short duration of action.[3] |
| Chloroprocaine | CCN(CC)CCOC(=O)C1=C(Cl)C=C(N)C=C1 | Low lipid solubility, pKa of 8.7.[3] | Low potency, fast onset, short to moderate duration of action.[3] |
| Tetracaine | CCCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | High lipid solubility, pKa of 8.5.[3] | High potency, slow onset, long duration of action.[3] |
Experimental Protocols for Comparative Evaluation
To empirically determine the anesthetic profile of this compound and its derivatives, a series of in vitro and in vivo experiments are necessary.
Synthesis of this compound
This protocol describes the esterification of 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol, a common method for synthesizing procaine-like molecules.[9]
Materials:
-
4-nitrobenzoyl chloride
-
2-(diethylamino)ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoyl chloride in anhydrous diethyl ether.
-
Slowly add an equimolar amount of 2-(diethylamino)ethanol to the solution while stirring.
-
The reaction is often exothermic; maintain the temperature with an ice bath if necessary.
-
After the initial reaction subsides, reflux the mixture for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
dot
Caption: Experimental workflow for the synthesis of this compound.
In Vitro Evaluation of Sodium Channel Blockade
The primary mechanism of action can be confirmed and quantified using electrophysiological techniques or high-throughput fluorescence-based assays.
Protocol: Fluorescence-Based Membrane Potential Assay [10][11]
This assay measures the change in membrane potential in response to sodium channel activation and its inhibition by the test compounds.
Materials:
-
HEK-293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.5)
-
Fluorescence-based membrane potential assay kit
-
Veratridine (sodium channel activator)
-
Test compounds (this compound and comparators)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Plate the HEK-293 cells in the 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Load the cells with the membrane potential-sensitive dye according to the kit manufacturer's instructions.
-
Add the test compounds to the wells and incubate for a predetermined period.
-
Add veratridine to all wells to activate the sodium channels.
-
Immediately measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition of the veratridine-induced depolarization for each compound concentration.
-
Determine the IC50 value for each compound.
In Vitro Cytotoxicity Assessment
It is crucial to assess the potential toxicity of new compounds on relevant cell lines.
Protocol: MTT Assay for Cell Viability [12][13]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human keratinocyte or neuronal cell line
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Discussion and Future Directions
The replacement of the amino group in procaine with a nitro group in this compound presents an intriguing modification that is likely to enhance its lipophilicity and, consequently, its anesthetic potency and duration of action. However, this may come at the cost of increased toxicity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these parameters.
Future research should focus on a comprehensive in vivo characterization of this compound, including assessments of its local anesthetic efficacy in animal models (e.g., tail-flick test, sciatic nerve block) and a thorough toxicological evaluation. Furthermore, the synthesis and evaluation of other nitrobenzoate derivatives with varying substitution patterns on the aromatic ring could lead to the discovery of novel local anesthetics with superior clinical profiles.
References
-
Antiarrhythmic Structure Activity Relationships in a Series of Lidocaine Procainamide Derivatives. PubMed. Available from: [Link]
-
Periodic Classification of Local Anaesthetics (Procaine Analogues). MDPI. Available from: [Link]
-
Synthesis and biological activities of local anesthetics. PMC. Available from: [Link]
-
Comparison of the vasoactivity of amide and ester local anaesthetics. An intradermal study. PubMed. Available from: [Link]
-
Effects of local anesthetics on breast cancer cell viability and migration. PMC. Available from: [Link]
-
Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane. MDPI. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. PubMed. Available from: [Link]
-
SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51. YouTube. Available from: [Link]
-
2-(Dimethylamino)ethyl 4-nitrobenzoate. PubChem. Available from: [Link]
-
Procaine Alternatives Compared. Drugs.com. Available from: [Link]
-
Procaine HCl vs. Other Local Anesthetics: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Local Anesthetics: Review of Pharmacological Considerations. PMC. Available from: [Link]
-
Pharmacology of local anaesthetics. Deranged Physiology. Available from: [Link]
-
Procaine. StatPearls. Available from: [Link]
-
The half-inactivated protocol for sodium channel, state dependent blocker identification in pharmaceutical. ResearchGate. Available from: [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available from: [Link]
-
1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. Available from: [Link]
-
A Comparative Study of the Local Anesthetic Potencies and Toxicities of Beta-Diethylaminoethyl Cumate and Procaine. ResearchGate. Available from: [Link]
-
Local Anesthetics. AccessAnesthesiology. Available from: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
-
Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PMC. Available from: [Link]
-
4 questions with answers in SODIUM CHANNEL BLOCKERS. Science topic. ResearchGate. Available from: [Link]
-
Sodium Channel Assays. ION Biosciences. Available from: [Link]
-
Synthesis of Procaine. ResearchGate. Available from: [Link]
-
Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. ResearchGate. Available from: [Link]
-
Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]
-
Cell viability assays. Slideshare. Available from: [Link]
-
2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Pharmaffiliates. Available from: [Link]
-
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate. Veeprho. Available from: [Link]
-
Comparative in vivo and in vitro assessment of the percutaneous absorption of local anaesthetics. Semantic Scholar. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effects of local anesthetics on breast cancer cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Efficacy Analysis of 2-Diethylaminoethyl 4-nitrobenzoate and Structurally Related Local Anesthetics
This guide provides a comprehensive, head-to-head comparison of the efficacy of 2-Diethylaminoethyl 4-nitrobenzoate against its structural analog, Procaine, and the widely used local anesthetic, Lidocaine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established scientific principles and experimental data. We will delve into the mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for independent verification.
Introduction to the Compounds
Local anesthetics are essential for a multitude of medical procedures, functioning by reversibly blocking nerve signal transmission. The efficacy of these agents is primarily determined by their chemical structure, which influences their potency, onset of action, and duration of effect.
-
This compound: This compound is an ester-type local anesthetic.[1] Its structure is notably similar to that of Procaine. The key distinction is the presence of a nitro group (-NO2) on the benzene ring, in place of Procaine's amino group (-NH2). This substitution is expected to significantly alter the molecule's physicochemical properties and, consequently, its anesthetic efficacy.
-
Procaine: Also an amino ester local anesthetic, Procaine was first synthesized in 1905 and is well-known by the trade name Novocaine.[2][3][4] It is characterized by a slow onset and a short duration of action.[5] Procaine functions by blocking sodium channels, thereby preventing the transmission of pain signals.[2][6][7][8][9]
-
Lidocaine: An amide-type local anesthetic, Lidocaine is widely used due to its rapid onset and intermediate duration of action.[10] Like other local anesthetics, its primary mechanism involves the blockade of voltage-gated sodium channels.[10][11][12][13]
A comparative overview of the chemical properties of these compounds is presented below.
| Property | This compound | Procaine | Lidocaine |
| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate[1] | 2-(diethylamino)ethyl 4-aminobenzoate[5] | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide[14] |
| Molecular Formula | C13H18N2O4[1] | C13H20N2O2[5][15] | C14H22N2O[14] |
| Molecular Weight | 266.29 g/mol [1] | 236.31 g/mol [15] | 234.34 g/mol |
| Type | Amino Ester | Amino Ester[2] | Amino Amide[10] |
Mechanism of Action: The Gatekeepers of Neural Transmission
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[16][17] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that transmit sensations, including pain, to the brain.[11][13]
When a nerve is stimulated, sodium channels open, allowing an influx of sodium ions into the cell.[11] This influx causes depolarization of the neuronal membrane, generating an action potential. Local anesthetics, in their unionized form, diffuse across the cell membrane into the neuron's cytoplasm. Once inside, they become ionized and bind to the sodium channels from within.[8] This binding stabilizes the sodium channels in an inactivated state, preventing the influx of sodium ions and halting the propagation of the action potential.[5][7][10][12] Consequently, the sensation of pain is not transmitted to the brain, resulting in localized numbness.[8]
The following diagram illustrates the interruption of the pain signaling pathway by a local anesthetic.
Head-to-Head Efficacy Comparison
Direct comparative efficacy data for this compound is not extensively available in the public domain. However, we can infer its potential performance based on its structural similarity to Procaine and by comparing the known efficacy of Procaine and Lidocaine. The data below is derived from a study utilizing the mouse tail-flick test to assess the duration of sensory block.[18]
| Compound (1% solution) | Onset of Action | Duration of Sensory Block (minutes, mean ± SD) |
| This compound | Predicted: Slower than Procaine | Predicted: Shorter than Procaine |
| Procaine | Slow[5] | 2 ± 4[18] |
| Lidocaine | Rapid[10] | 20 ± 10[18] |
Scientific Rationale for Predicted Efficacy of this compound:
The substitution of an electron-donating amino group (-NH2) in Procaine with a strong electron-withdrawing nitro group (-NO2) in this compound is expected to have significant consequences for its anesthetic profile. The nitro group will lower the pKa of the tertiary amine, increasing the proportion of the ionized form at physiological pH. A higher concentration of the ionized form can lead to a more potent block of the sodium channel from inside the neuron, but the reduced concentration of the lipid-soluble, non-ionized form may hinder its ability to cross the neuronal membrane in the first place. This would suggest a slower onset of action and potentially a shorter duration of effect compared to Procaine. Empirical testing is required to validate this hypothesis.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, standardized in vitro and in vivo assays are essential.
In Vitro Efficacy: Voltage-Gated Sodium Channel Blockade Assay
This assay provides a high-throughput method to measure a compound's ability to block sodium channels in a controlled cellular environment.[19][20][21]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compounds on voltage-gated sodium channels (e.g., hNaV1.7) expressed in a stable cell line (e.g., HEK-293).
Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the target sodium channel subtype in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye). Remove the culture medium from the plates and add the dye loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound, Procaine, and Lidocaine. Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Channel Activation and Signal Reading: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a sodium channel activator (e.g., veratridine) into the wells to open the channels. Immediately begin kinetic reading of the fluorescence signal. The influx of sodium ions will cause membrane depolarization, leading to a change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the concentration-response curve and determine the IC50 value for each compound.
In Vivo Efficacy: Mouse Tail-Flick Test
This classic in vivo model assesses the analgesic effect of a local anesthetic by measuring the latency of a mouse's response to a thermal stimulus.[18][22][23][24]
Objective: To determine the duration of sensory nerve blockade produced by the test compounds in a living organism.
Methodology:
-
Acclimatization: Acclimate male ICR mice (25-30g) to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying a focused beam of high-intensity light to the ventral surface of the tail, approximately 3-4 cm from the tip. A timer starts with the light source and stops when the mouse flicks its tail. To prevent tissue damage, a cut-off time of 10-12 seconds is implemented.
-
Compound Administration: Administer a standardized volume (e.g., 20 µL) of the test compound solution (e.g., 1% this compound, 1% Procaine, 1% Lidocaine, or saline control) via subcutaneous injection at the base of the tail.
-
Post-Injection Latency Measurement: Measure the tail-flick latency at regular intervals (e.g., every 5-10 minutes) after the injection.
-
Determination of Anesthesia Duration: The duration of the local anesthetic effect is defined as the time from injection until the tail-flick latency returns to the baseline level.
-
Data Analysis: Compare the mean duration of anesthesia for each compound using appropriate statistical tests (e.g., ANOVA).
Conclusion
References
-
Lidocaine: Structure & Mechanism of Action - Video - Study.com. (n.d.). Study.com. Retrieved from [Link]
-
What is the mechanism of action of lidocaine (local anesthetic)? (2025, March 6). Dr.Oracle. Retrieved from [Link]
-
What is the mechanism of action of procaine? (2022, October 26). PharmaTips - Quora. Retrieved from [Link]
-
Lidocaine: Structure & Mechanism of Action - Lesson - Study.com. (n.d.). Study.com. Retrieved from [Link]
-
Lidocaine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Procaine | C13H20N2O2 | CID 4914 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What is Procaine Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). eMedicine. Retrieved from [Link]
-
What is the mechanism of Procaine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Clinical Profile of Procaine Hydrochloride Crystals USP - GlobalRx. (n.d.). GlobalRx. Retrieved from [Link]
-
Assessing local anesthetic effect using the mouse tail flick test. (n.d.). PubMed. Retrieved from [Link]
-
What is the comparative efficacy of lidocaine (lidocaine) 5% versus 4% in terms of anesthesia? (2025, September 3). Dr.Oracle. Retrieved from [Link]
-
Bupivacaine vs. lidocaine: a comparison of local anesthetic efficacy in impacted third molar surgery. (n.d.). PubMed. Retrieved from [Link]
-
An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. (n.d.). PubMed. Retrieved from [Link]
-
Procaine Base: Understanding its Chemical Properties and Pharmaceutical Applications. (n.d.). Autech. Retrieved from [Link]
-
What is the structure of lidocaine? (2020, December 25). YouTube. Retrieved from [Link]
-
Efficacy of different concentrations of lidocaine and association of vasoconstrictor in local infiltration anesthesia in adults. (n.d.). PubMed Central. Retrieved from [Link]
-
2-(dimethylamino)ethyl 4-nitrobenzoate | CAS#:38152-22-6 | Chemsrc. (2025, August 26). Chemsrc. Retrieved from [Link]
-
This compound | C13H18N2O4 | CID 189018 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Procaine hydrochloride | Local Anesthetic, Nerve Block & Pain Relief | Britannica. (2025, December 19). Britannica. Retrieved from [Link]
-
Lidocaine | C14H22N2O | CID 3676 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Efficacy Outcomes of Lidocaine Spray, Topical Lidocaine Injection, and Lidocaine General Anesthesia in Nasal Bone Fractures Surgeries: A Randomized, Controlled Trial. (2018, June 26). PubMed. Retrieved from [Link]
-
Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. (n.d.). PubMed. Retrieved from [Link]
-
A new in vivo method for quantitatively evaluating local anesthetics. (n.d.). PubMed. Retrieved from [Link]
-
Lidocaine: Package Insert / Prescribing Information - Drugs.com. (n.d.). Drugs.com. Retrieved from [Link]
-
Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-(Dimethylamino)ethyl 4-nitrobenzoate | C11H14N2O4 | CID 883279 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Procaine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Antitumor effects of local anesthetic agents in vitro and in vivo. (2021, May 28). ASCO Publications. Retrieved from [Link]
-
Comparative Efficacy of Lidocaine, Benzocaine, and Combination Topical Therapy for Pain Reduction in Pediatric Local Anesthesia: A Randomized Clinical Trial Study. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. (n.d.). J-Stage. Retrieved from [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (n.d.). Semantic Scholar. Retrieved from [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018, July 26). PMC - NIH. Retrieved from [Link]
-
Tail flick test - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Tail flick test – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Evaluation of Common Anesthetic and Analgesic Techniques for Tail Biopsy in Mice. (n.d.). NIH. Retrieved from [Link]
-
Sodium Channel Assays | Sodium Indicators - ION Biosciences. (n.d.). ION Biosciences. Retrieved from [Link]
-
4 questions with answers in SODIUM CHANNEL BLOCKERS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Procaine Hydrochloride used for? [synapse.patsnap.com]
- 3. Procaine hydrochloride | Local Anesthetic, Nerve Block & Pain Relief | Britannica [britannica.com]
- 4. Procaine - Wikipedia [en.wikipedia.org]
- 5. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmatips001.quora.com [pharmatips001.quora.com]
- 7. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 9. CAS 59-46-1: Procaine | CymitQuimica [cymitquimica.com]
- 10. Lidocaine - Wikipedia [en.wikipedia.org]
- 11. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 12. droracle.ai [droracle.ai]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to Structure-Activity Relationship (SAR) Studies of 2-Diethylaminoethyl 4-nitrobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Procaine Analogs
2-Diethylaminoethyl 4-nitrobenzoate, a structural analog of the well-known local anesthetic procaine, serves as a compelling starting point for structure-activity relationship (SAR) studies. The foundational molecular architecture of these compounds, characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, is a classic pharmacophore for local anesthetics.[1][2] The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels, which inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.[3][4]
The introduction of a nitro group at the para position of the benzoate ring, in place of the amino group in procaine, significantly alters the electronic properties of the aromatic system. This modification provides a unique opportunity to explore how electron-withdrawing substituents influence the potency, duration of action, and potential toxicity of these local anesthetic scaffolds. Understanding these relationships is paramount for the rational design of novel therapeutics with improved clinical profiles.
This guide provides a comprehensive comparison of structural analogs of this compound, focusing on systematic modifications to the three core components of the molecule. We will delve into the experimental data that elucidates the impact of these changes on biological activity, present detailed protocols for the synthesis and evaluation of these analogs, and provide visual representations of the key concepts to facilitate a deeper understanding of the underlying SAR principles.
Core Structural Components and Avenues for Modification
The archetypal structure of a procaine-like local anesthetic can be dissected into three key domains, each offering a fertile ground for structural modification in SAR studies:
-
The Aromatic Ring (Lipophilic Moiety): This portion of the molecule is crucial for its ability to partition into the lipid bilayer of nerve membranes, a prerequisite for accessing the intracellular binding site on the sodium channel. The nature and position of substituents on the aromatic ring can profoundly impact the compound's lipophilicity, electronic properties, and interaction with the receptor.
-
The Intermediate Linkage (Ester Group): The ester bond in this compound is susceptible to hydrolysis by plasma esterases, which generally leads to a shorter duration of action compared to amide-linked local anesthetics.[5] Modifications to this linkage can influence the compound's metabolic stability and, consequently, its duration of action and systemic toxicity.
-
The Amino Group (Hydrophilic Moiety): The tertiary amine is typically protonated at physiological pH, rendering the molecule water-soluble and enabling it to interact with the sodium channel binding site. The nature of the alkyl substituents on the nitrogen atom affects the molecule's pKa, steric bulk, and overall hydrophilicity, all of which are critical determinants of anesthetic potency and onset of action.
The following diagram illustrates the three key modifiable regions for SAR studies of this compound.
Caption: Key regions for SAR modifications on the this compound scaffold.
Comparative Analysis of Structural Analogs
The following sections provide a detailed comparison of structural analogs of this compound, categorized by the region of modification. The biological data, where available, is presented to illustrate the impact of these structural changes.
Modifications of the Aromatic Ring
The electronic nature and position of substituents on the aromatic ring play a pivotal role in modulating the local anesthetic activity. Electron-donating groups, such as amino or alkoxy groups, are known to increase the electron density of the carbonyl oxygen, which can enhance the compound's interaction with the sodium channel receptor.[2] Conversely, electron-withdrawing groups, like the nitro group in our parent compound, decrease this electron density but can influence other properties such as pKa and metabolic stability.
Table 1: Comparison of Aromatic Ring Analogs
| Compound | R Group (Position) | LogP (calculated) | Relative Potency (Qualitative) | Key SAR Insights |
| 2-Diethylaminoethyl 4-amino benzoate (Procaine) | -NH₂ (para) | 2.1 | Baseline | The electron-donating amino group contributes to the anesthetic activity. |
| 2-Diethylaminoethyl 4-nitro benzoate | -NO₂ (para) | 2.5 | Varies | The strong electron-withdrawing nitro group increases lipophilicity but may reduce potency compared to the amino analog. |
| 2-Diethylaminoethyl 4-chloro benzoate | -Cl (para) | 2.8 | Increased | The halogen atom increases lipophilicity, often leading to enhanced potency and duration of action. |
| 2-Diethylaminoethyl 4-methoxy benzoate | -OCH₃ (para) | 2.4 | Increased | The electron-donating methoxy group can enhance activity through resonance effects. |
| 2-Diethylaminoethyl 2-nitro benzoate | -NO₂ (ortho) | 2.5 | Decreased | Steric hindrance from the ortho-nitro group can interfere with binding to the receptor site. |
| 2-Diethylaminoethyl 3-nitro benzoate | -NO₂ (meta) | 2.5 | Decreased | The position of the substituent is critical; meta-substitution is generally less favorable for activity.[2] |
Modifications of the Intermediate Linkage
The ester linkage in this compound is a key determinant of its pharmacokinetic profile. Replacing the ester with a more stable amide linkage is a common strategy to increase the duration of action and reduce the potential for metabolism-related toxicity.
Table 2: Comparison of Intermediate Linkage Analogs
| Compound Linkage | General Structure | Metabolic Stability | Duration of Action | Key SAR Insights |
| Ester | R-COO-R' | Low | Short | Susceptible to hydrolysis by plasma esterases. |
| Amide | R-CONH-R' | High | Long | More resistant to hydrolysis, leading to a longer half-life. |
| Reverse Ester | R-OOC-R' | Varies | Varies | Can alter the electronic and steric properties, impacting activity. |
| Ether | R-O-R' | High | Varies | Offers increased metabolic stability but may have lower potency. |
Modifications of the Hydrophilic Amino Group
The tertiary amine of this compound is crucial for its water solubility and interaction with the sodium channel. Altering the N-alkyl substituents can significantly impact the compound's pKa, lipophilicity, and steric profile.
Table 3: Comparison of Amino Group Analogs
| N-Alkyl Substituents | General Structure | pKa (approx.) | Onset of Action | Potency | Key SAR Insights |
| Dimethyl | -N(CH₃)₂ | ~8.9 | Slower | Lower | Smaller alkyl groups lead to higher pKa, a slower onset of action, and generally lower potency. |
| Diethyl | -N(C₂H₅)₂ | ~9.2 | Baseline | Baseline | The diethylamino group provides a good balance of properties for many local anesthetics. |
| Dipropyl | -N(C₃H₇)₂ | ~9.5 | Faster | Higher | Increasing the alkyl chain length increases lipophilicity, leading to a faster onset and higher potency, up to a certain point. |
| Piperidino | -N(CH₂)₅ | ~9.8 | Faster | Higher | The cyclic amine can increase lipophilicity and constrain the conformation, potentially enhancing activity. |
Supporting Experimental Data
Table 4: IC50 Values for Tonic Block of Na+ Channels in Peripheral Nerve
| Local Anesthetic | Linkage Type | IC50 (µM) |
| Tetracaine | Ester | 0.7[1] |
| Etidocaine | Amide | 18[1] |
| Bupivacaine | Amide | 27[1] |
| Procaine | Ester | 60 [1] |
| Mepivacaine | Amide | 149[1] |
| Lidocaine | Amide | 204[1] |
This data clearly demonstrates that ester-linked local anesthetics, like tetracaine and procaine, can be highly potent sodium channel blockers.[1] The higher potency of tetracaine compared to procaine is attributed to its increased lipophilicity due to the butyl group on the aromatic ring.[2]
Experimental Protocols
Synthesis of 2-(Dialkylamino)ethyl 4-nitrobenzoate Analogs
The synthesis of 2-(dialkylamino)ethyl 4-nitrobenzoate and its analogs can be achieved through a straightforward esterification reaction.
Step-by-step Methodology:
-
Preparation of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene. The reaction is typically carried out at reflux temperature for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-nitrobenzoyl chloride.
-
Esterification: The crude 4-nitrobenzoyl chloride is dissolved in an inert solvent like DCM. To this solution, the desired 2-(dialkylamino)ethanol (e.g., 2-(diethylamino)ethanol, 2-(dimethylamino)ethanol) is added dropwise at 0 °C in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(dialkylamino)ethyl 4-nitrobenzoate analog.
The following diagram illustrates the general synthetic workflow.
Caption: Synthetic workflow for 2-(dialkylamino)ethyl 4-nitrobenzoate analogs.
In Vitro Evaluation of Sodium Channel Blockade using Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of local anesthetics with voltage-gated sodium channels.
Step-by-step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired voltage-gated sodium channel isoform (e.g., NaV1.5 for cardiac applications or a sensory neuron-specific isoform for pain studies) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ionic current across the cell membrane.
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure that the sodium channels are in the resting state.
-
-
Data Acquisition:
-
Tonic Block: Sodium currents are elicited by brief depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). The drug is then perfused onto the cell, and the reduction in the peak sodium current at steady-state is measured. This is repeated for a range of drug concentrations to determine the IC50 for tonic block.
-
Use-Dependent Block: To assess the block of channels in the open and inactivated states, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train indicates use-dependent block.
-
-
Data Analysis: The peak sodium current amplitudes are measured and plotted against the drug concentration to generate a dose-response curve. The IC50 value is calculated by fitting the data to the Hill equation.
The following diagram illustrates the experimental workflow for patch-clamp analysis.
Caption: Workflow for evaluating sodium channel blockade using patch-clamp.
Conclusion: Guiding the Future of Local Anesthetic Design
The SAR studies of this compound analogs provide a valuable framework for the rational design of novel local anesthetics. By systematically modifying the aromatic ring, the intermediate linkage, and the hydrophilic amino group, researchers can fine-tune the physicochemical and pharmacological properties of these molecules to optimize their clinical performance. The key takeaways from this guide are:
-
Lipophilicity is a critical driver of potency: Increasing the lipophilicity of the aromatic ring, for instance, through the introduction of halogen or alkoxy substituents, generally enhances the anesthetic potency.
-
Metabolic stability dictates the duration of action: Replacing the ester linkage with a more robust amide bond is a proven strategy to prolong the duration of action and potentially reduce systemic toxicity.
-
The amino group influences onset and potency: Modifying the N-alkyl substituents allows for the optimization of the pKa and steric properties, thereby influencing the onset of action and overall potency.
Future research in this area should focus on obtaining comprehensive quantitative data for a wider range of analogs to build more predictive QSAR models. Furthermore, exploring novel bioisosteric replacements for the core structural components could lead to the discovery of new chemical entities with superior therapeutic profiles. The experimental protocols outlined in this guide provide a solid foundation for conducting such investigations and advancing the field of local anesthetic drug discovery.
References
-
Schwarz, W., & Hille, B. (1999). Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve. Journal of General Physiology, 113(5), 799-816. [Link]
-
Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6627-6635. [Link]
-
Zhang, M., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 30(12), 2143-2150. [Link]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]
-
Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Local Anesthetics (pp. 21-52). Springer, Berlin, Heidelberg. [Link]
-
Ahern, C. A., et al. (2016). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Current topics in medicinal chemistry, 16(26), 2956–2966. [Link]
-
Escuder-Gilabert, L., et al. (1998). Quantitative retention-structure and retention-activity relationship studies of local anesthetics by micellar liquid chromatography. Analytical chemistry, 70(1), 28–34. [Link]
-
Medicinal Chemistry Lectures Notes. (2012). Structure-activity Relationship of Local anesthetics. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]
-
Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102. [Link]
Sources
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
A Comparative Analysis of 2-Diethylaminoethyl 4-nitrobenzoate and Its Metabolites: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Diethylaminoethyl 4-nitrobenzoate and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, physicochemical properties, and the differential pharmacological and toxicological profiles of the parent compound and its metabolic byproducts. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and provides self-validating protocols for further investigation.
Introduction: From Nitro-Precursor to Bioactive Metabolites
This compound is an esterified aromatic nitro compound. Structurally, it is closely related to the well-known local anesthetic, procaine (2-diethylaminoethyl 4-aminobenzoate), differing by the presence of a nitro group (-NO2) at the para-position of the benzene ring instead of an amino group (-NH2). This distinction is critical, as the metabolic fate of the nitro-group profoundly influences the compound's biological activity and toxicity profile. In fact, this compound can be considered a metabolic precursor to procaine.
The primary metabolic transformation anticipated for this compound is the reduction of the aromatic nitro group, a common pathway for xenobiotics containing this functional group. This reduction is followed by the hydrolysis of the ester linkage, yielding well-characterized metabolites. Understanding the comparative properties of the parent nitro-compound versus its amino-metabolite and subsequent breakdown products is paramount for assessing its potential pharmacological applications and safety profile.
Proposed Metabolic Pathway
The metabolism of this compound is hypothesized to occur in a two-step process, primarily in the liver.
-
Nitroreduction: The initial and rate-limiting step is the reduction of the 4-nitro group to a 4-amino group. This biotransformation is catalyzed by a variety of nitroreductases, which are flavin-containing enzymes found in both microsomal and cytosolic fractions of hepatocytes. This enzymatic reaction is a six-electron reduction that proceeds through highly reactive intermediates, including nitroso and hydroxylamine species. The end product of this step is 2-diethylaminoethyl 4-aminobenzoate, commonly known as procaine.
-
Ester Hydrolysis: The newly formed procaine then undergoes rapid hydrolysis of its ester bond, catalyzed by plasma and liver carboxylesterases. This cleavage results in the formation of two primary metabolites: p-aminobenzoic acid (PABA) and 2-diethylaminoethanol (DEAE).
Figure 1: Proposed metabolic pathway of this compound.
Physicochemical Properties: A Comparative Overview
The conversion of the nitro group to an amino group, followed by ester hydrolysis, significantly alters the physicochemical properties of the molecules. These changes, in turn, affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP | Water Solubility | Key Functional Groups |
| This compound | C13H18N2O4 | 266.29 | ~2.4 | Sparingly soluble | Nitro, Ester, Tertiary Amine |
| Procaine | C13H20N2O2 | 236.31 | 2.14 | 9450 mg/L at 30°C | Primary Amine, Ester, Tertiary Amine |
| p-Aminobenzoic Acid (PABA) | C7H7NO2 | 137.14 | 0.83 | 5.88 g/L at 25°C | Primary Amine, Carboxylic Acid |
| 2-Diethylaminoethanol (DEAE) | C6H15NO | 117.19 | 0.21 | Miscible | Hydroxyl, Tertiary Amine |
Comparative Pharmacology and Toxicology
The metabolic transformations of this compound lead to a significant shift in its pharmacological and toxicological profile.
| Compound / Metabolite | Pharmacological Activity | Toxicological Profile |
| This compound | Limited data available; likely inactive as a local anesthetic until metabolized to procaine. | Aromatic nitro compounds are associated with potential genotoxicity and carcinogenicity due to the formation of reactive intermediates during nitroreduction. These intermediates can form DNA adducts. |
| Procaine | A well-established local anesthetic that acts by blocking sodium channels. Also exhibits some anti-inflammatory and vasodilatory effects. | Can cause central nervous system and cardiovascular toxicity at high doses. Neurotoxicity has been observed, potentially through mitochondrial dysfunction and oxidative stress. Allergic reactions are possible, often attributed to its PABA metabolite. |
| p-Aminobenzoic Acid (PABA) | Considered a non-essential nutrient for humans, but a precursor for folate synthesis in bacteria. It has been used in sunscreens for its UV-blocking properties. Generally considered non-toxic. | Low toxicity, though it can be a source of allergic reactions in some individuals, particularly in the context of procaine metabolism. |
| 2-Diethylaminoethanol (DEAE) | Used as a precursor in the synthesis of various chemicals, including procaine. It has some industrial applications as a corrosion inhibitor. | Can be an irritant to the skin, eyes, and respiratory system. High concentrations can cause nausea and vomiting. |
The primary toxicological concern with the parent compound, this compound, stems from the metabolic activation of the nitro group. The reactive nitroso and hydroxylamine intermediates formed during its reduction to procaine are electrophilic and can covalently bind to cellular macromolecules, including DNA, which is a mechanism for genotoxicity and carcinogenicity. In contrast, the main toxicity of its primary active metabolite, procaine, is related to its pharmacological action at high concentrations and potential allergic reactions. The final metabolites, PABA and DEAE, are generally considered to have low systemic toxicity.
Experimental Protocols for Metabolic Analysis
To investigate the metabolism of this compound and quantify the parent compound and its metabolites, a robust analytical methodology is required. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity.
Workflow for In Vitro Metabolic Stability Assay
Figure 2: Workflow for the in vitro metabolic analysis of this compound.
Step-by-Step Methodology
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) in a phosphate buffer (pH 7.4).
-
Add the cofactor NADPH.
-
Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Sample Quenching and Extraction:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) can be used to separate the parent compound and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 267.1 | 86.1 |
| Procaine | 237.2 | 86.1 |
| p-Aminobenzoic Acid (PABA) | 138.1 | 120.1 |
| 2-Diethylaminoethanol (DEAE) | 118.1 | 86.1 |
| Internal Standard (e.g., Lidocaine) | 235.2 | 86.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions and should be determined experimentally.
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the parent compound and its metabolites in the samples from the calibration curves.
-
Calculate the metabolic half-life (t½) of this compound by plotting the natural logarithm of the remaining parent compound concentration against time.
-
Conclusion
The comparative analysis of this compound and its metabolites reveals a classic example of metabolic activation and detoxification. The parent nitro-compound is likely to exhibit a higher toxicological risk due to the formation of reactive intermediates during its conversion to procaine. Once metabolized, the resulting procaine possesses a well-defined pharmacological activity as a local anesthetic, with its own dose-dependent toxicity. The final breakdown products, PABA and DEAE, are of lower toxicological concern. This guide provides a foundational understanding and a practical experimental framework for researchers to further explore the metabolic fate and biological effects of this and similar nitroaromatic compounds.
References
- 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities. In this study, we combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Diethylaminoethyl 4-nitrobenzoate
This guide provides essential, immediate safety and logistical information for the handling of 2-Diethylaminoethyl 4-nitrobenzoate. The protocols outlined below are designed to create a self-validating system of safety, ensuring that each step, from preparation to disposal, is grounded in established safety principles and anticipates potential hazards.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound and its hydrochloride salt are compounds that require careful handling due to their toxicological profile. According to available safety data, the primary hazards include:
-
Toxicity: The compound is classified as toxic if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation.[1]
-
Eye Irritation: It can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
A thorough risk assessment is the foundational step before any laboratory work commences. This involves evaluating the quantity of the compound being used, the nature of the procedure (e.g., weighing a solid vs. working with a solution), and the potential for aerosol or dust generation.
Core Personal Protective Equipment (PPE) Ensemble
For any work involving this compound, a baseline PPE ensemble is mandatory. The following sections detail the specific components and the rationale for their use.
Hand Protection: The First Line of Defense
-
Requirement: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[1]
-
Selection Rationale: Given the compound's chemical structure, nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times. For prolonged handling or when working with solutions, consider double-gloving.
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Don gloves before entering the designated handling area.
-
When doffing, peel the gloves off from the cuff, turning them inside out to trap any contaminants.
-
Dispose of used gloves in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: Shielding Against Spills and Splashes
-
Requirement: A laboratory coat, preferably with long sleeves and elastic cuffs, is necessary to protect street clothes and underlying skin from contamination.
-
Selection Rationale: A standard cotton lab coat may not be sufficient if there is a risk of significant splashes of solutions containing this compound. In such cases, a fluid-resistant or disposable gown should be considered.
-
Protocol:
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
If the lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste.
-
Eye and Face Protection: Guarding Against Ocular Exposure
-
Requirement: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or aerosol generation, chemical splash goggles and a face shield are recommended.[1][2]
-
Selection Rationale: The serious eye irritation potential of this compound necessitates robust eye protection to prevent accidental contact with dust or droplets.[1]
-
Protocol:
Respiratory Protection: Preventing Inhalation Hazards
-
Requirement: The need for respiratory protection is dictated by the specific handling procedure and the effectiveness of engineering controls.
-
Selection Rationale: Weighing or transferring the solid compound can generate dust, which may cause respiratory irritation.[1] Working with solutions that could produce aerosols also poses an inhalation risk.
-
Protocol:
-
For weighing and handling of solids: Use a certified N95 or higher particulate respirator. If working with larger quantities or if dust generation is significant, a powered air-purifying respirator (PAPR) may be necessary.
-
For handling solutions: If there is a risk of aerosolization and ventilation is inadequate, a respirator with an organic vapor cartridge may be appropriate.
-
All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, training, and fit testing, as mandated by OSHA standards.[3]
-
Operational and Disposal Plans
A key aspect of a self-validating safety system is the integration of PPE protocols with operational and disposal procedures.
Handling Procedures and Associated PPE
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Scale | Recommended PPE | Rationale |
| Weighing Solid | Milligrams | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Low quantity, but dust generation is possible. |
| Grams | Double Nitrile Gloves, Lab Coat, Chemical Goggles, N95 Respirator | Increased potential for dust inhalation and eye exposure. | |
| Preparing Solutions | Any | Double Nitrile Gloves, Lab Coat, Chemical Goggles, Face Shield | Risk of splashing and aerosol generation. |
| Running Reactions | Any | Double Nitrile Gloves, Lab Coat, Chemical Goggles, Face Shield | Potential for splashes and unexpected reactions. |
| Waste Disposal | Any | Double Nitrile Gloves, Lab Coat, Chemical Goggles | Handling of contaminated materials. |
Disposal of Contaminated PPE and Chemical Waste
-
PPE Disposal: All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste and disposed of in a clearly labeled, sealed container.[4]
-
Chemical Waste: Unused compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The first rinse of any container that held the chemical should also be collected as hazardous waste.[4]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
3M. Pharmaceutical industry best practice. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). PPE and Decontamination. Retrieved from [Link]
-
ASHP Publications. Personal Protective Equipment. Retrieved from [Link]
-
PubChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Veeprho. 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate. Retrieved from [Link]
-
Chemsrc. Benzoic acid, 4-nitro-, 2-(diethylamino)ethyl ester, hydrochloride. Retrieved from [Link]
-
National Cancer Institute. Basic Chemical Data. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
